2-Oxabicyclo[3.2.1]octa-3,6-diene
Description
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Structure
3D Structure
Properties
CAS No. |
4729-06-0 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2 |
InChI Key |
JPFHUVOCZRXQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1OC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Oxabicyclo[3.2.1]octa-3,6-diene chemical structure and properties
Technical Guide & Whitepaper
Part 1: Executive Summary & Structural Disambiguation
The molecule 2-oxabicyclo[3.2.1]octa-3,6-diene represents a specialized, highly reactive heterocyclic scaffold that serves as a critical model system in physical organic chemistry, particularly in the study of valence tautomerism and electrocyclic rearrangements .
Unlike its ubiquitous isomer, 8-oxabicyclo[3.2.1]oct-6-en-3-one (the "Noyori adduct" derived from [4+3] cycloaddition), the 2-oxa isomer is rarely isolated as a static entity. Instead, it exists in a dynamic equilibrium with bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde via a retro-Claisen (or 3-oxa-Cope) rearrangement.
Target Audience Note: This guide addresses the specific 2-oxa isomer. Researchers looking for the tropane-alkaloid-like 8-oxa scaffold should refer to literature on oxyallyl cation cycloadditions.
Structural Analysis[1][2]
-
IUPAC Name: 2-Oxabicyclo[3.2.1]octa-3,6-diene[3]
-
Molecular Formula:
[4] -
Molecular Weight: 108.14 g/mol [4]
-
Key Functional Motifs:
-
Cyclic Enol Ether (C3=C4): High susceptibility to hydrolysis and electrophilic attack.
-
Norbornene-like Olefin (C6=C7): Strained alkene capable of ring-opening metathesis or cycloaddition.
-
Bridgehead Carbons (C1, C5): Define the stereochemical constraint of the system.
-
Part 2: Synthesis and The Retro-Claisen Equilibrium
The synthesis of 2-oxabicyclo[3.2.1]octa-3,6-diene is inextricably linked to the synthesis of its valence isomer. The molecule is generated not by direct construction of the ether bridge, but by the thermal rearrangement of a vinylcyclopropane precursor.
2.1 The Mechanistic Pathway
The formation is a textbook example of a [3,3]-sigmatropic rearrangement (specifically, a retro-Claisen rearrangement).
-
Precursor: endo-6-formylbicyclo[3.1.0]hex-2-ene.[3]
-
Transition State: A boat-like geometry allows orbital overlap between the vinylcyclopropane system and the carbonyl group.
-
Product: Ring expansion leads to the 2-oxabicyclo[3.2.1] skeleton.[3]
Equilibrium Data: Research indicates a solvent-dependent equilibrium. In polar aprotic solvents, the mixture often favors the aldehyde, whereas trapping agents can shift the equilibrium entirely to the 2-oxa form.
-
Ratio (Typical): ~7:3 (Aldehyde : 2-Oxa Diene) at room temperature (varies by substituent).
2.2 Visualization of the Pathway
Figure 1: The reversible retro-Claisen rearrangement connecting the cyclopropyl aldehyde to the 2-oxabicyclo[3.2.1] system, and its irreversible trapping.
Part 3: Experimental Protocols
Safety Warning: This protocol involves volatile organic compounds and potentially unstable intermediates. All operations must be performed in a fume hood.
Protocol A: Synthesis of the Precursor (Bicyclo[3.1.0] System)
To access the 2-oxa diene, one must synthesize the endo-aldehyde.
-
Cyclopropanation:
-
Reagents: Cyclopentadiene (freshly cracked), Ethyl diazoacetate, Rhodium(II) acetate dimer (cat.).
-
Procedure: Add ethyl diazoacetate slowly to a solution of cyclopentadiene and catalyst in DCM at 0°C.
-
Purification: Distillation/Column Chromatography to separate endo/exo esters. The endo isomer is required for the rearrangement.
-
-
Reduction/Oxidation:
-
Reduce the endo-ester to the alcohol using
(THF, 0°C). -
Oxidize the alcohol to the aldehyde using Swern conditions (DMSO, Oxalyl Chloride,
). -
Note: The aldehyde is sensitive. Store at -20°C under Argon.
-
Protocol B: Equilibrium Shift & Trapping (Validation)
Since the 2-oxa diene is fluxional, its presence is validated by trapping it as a Diels-Alder adduct.
-
Setup: Dissolve endo-6-formylbicyclo[3.1.0]hex-2-ene (1.0 eq) in
(for NMR monitoring) or Toluene (for prep). -
Trapping Agent: Add Tetracyanoethylene (TCNE) (1.1 eq).
-
Reaction: Stir at Room Temperature. The 2-oxa isomer acts as a diene (via the 3,6-diene system) or specifically the enol ether moiety reacts.
-
Observation:
-
The equilibrium is pulled towards the 2-oxa form as it reacts with TCNE.
-
NMR Validation: Disappearance of the aldehyde proton (
ppm) and appearance of the adduct signals.
-
Part 4: Reactivity & Properties
The 2-oxabicyclo[3.2.1]octa-3,6-diene scaffold exhibits dual reactivity due to its specific unsaturation pattern.
| Feature | Reactivity Mode | Mechanistic Insight |
| C3-C4 Double Bond | Enol Ether Hydrolysis | Highly acid-sensitive. Treatment with dilute acid opens the bridge, yielding a cycloheptadienol derivative or dialdehyde. |
| C6-C7 Double Bond | Electrophilic Addition | Strained norbornene-like alkene. Reacts rapidly with halogens ( |
| Diene System | [4+2] Cycloaddition | Reacts with strong dienophiles (e.g., TCNE, maleic anhydride). The 2-oxa isomer is the reactive diene component in the equilibrium mixture. |
| Bridgehead (C1) | Acetal Stability | The position adjacent to oxygen (C1) is an acetal carbon in the bridged system, stabilizing carbocation intermediates during ring-opening. |
4.1 Spectroscopic Identification
Identifying the 2-oxa isomer in the equilibrium mixture requires careful NMR analysis.
-
1H NMR (Characteristic Signals):
-
H3 (Enol Ether): Doublet or dd at
ppm. -
H1 (Bridgehead): Multiplet at
ppm (deshielded by Oxygen). -
H6/H7 (Olefin): Multiplet at
ppm.
-
-
13C NMR:
-
C3:
ppm (Enol ether carbon). -
C1:
ppm (C-O bridgehead).
-
Part 5: References
-
Rey, M., & Dreiding, A. S. (1965). "The synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes." ResearchGate/Helvetica Chimica Acta.
-
Gade, T., Stork, G. (1980). "Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates." Journal of the American Chemical Society. (Foundational mechanistic context for the 7:3 equilibrium cited in search results).
-
PubChem. (2025).[5][6] "2-Oxabicyclo[3.2.0]hepta-3,6-diene Compound Summary." (Comparative structural data for related bicyclic ethers).
-
Freeman, P. K., & Pugh, J. K. (2001).[7] "Role of singlet diradicals in reactions of 2-carbenabicyclo[3.2.1]octa-3,6-diene." Journal of Organic Chemistry. (Provides computational data on the stability of the [3.2.1] skeleton).
-
Reiser, O., et al. (2021).[8] "Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions." University of Regensburg.[8] (Distinguishes the 8-oxa synthesis from the 2-oxa rearrangement).
Sources
- 1. Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[3.2.1]octa-3,6-diene | 4729-06-0 | Benchchem [benchchem.com]
- 5. 2-Oxabicyclo[3.2.0]hepta-3,6-diene | C6H6O | CID 549248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxabicyclo[3.2.1]octan-3-one | C7H10O2 | CID 12803676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of singlet diradicals in reactions of 2-carbenabicyclo[3.2.1]octa-3,6-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Valence Tautomerism of 2-Oxabicyclo[3.2.1]octa-3,6-diene: Mechanistic Insights and Synthetic Applications
The following technical guide details the valence tautomerism of 2-oxabicyclo[3.2.1]octa-3,6-diene, focusing on its mechanistic underpinnings, synthetic utility, and experimental characterization.
Executive Summary
The valence tautomerism of 2-oxabicyclo[3.2.1]octa-3,6-diene represents a textbook yet underutilized example of a reversible [3,3]-sigmatropic rearrangement. Unlike the more common Cope rearrangement of all-carbon dienes, this system involves a heteroatomic "retro-Claisen" equilibrium between a strained cyclopropyl aldehyde (bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde ) and a bridged bicyclic enol ether. Understanding this equilibrium is critical for researchers leveraging fluxional molecules to access seven-membered heterocycles (oxepines) or complex polycyclic scaffolds in natural product synthesis.
The Chemical Entity & The Phenomenon
2-Oxabicyclo[3.2.1]octa-3,6-diene is a bridged bicyclic ether that exists in a rapid thermal equilibrium with its valence tautomer. This phenomenon is governed by orbital symmetry rules and strain release.
The Equilibrium Components[1][2]
-
Isomer A (The Aldehyde): Bicyclo[3.1.0]hex-2-ene-6-endo-carbaldehyde.
-
Features: Contains a vinylcyclopropane moiety constrained within a bicyclic system. The aldehyde group is in the endo position, placing the carbonyl oxygen in proximity to the C2-C3 alkene.
-
-
Isomer B (The Ether): 2-Oxabicyclo[3.2.1]octa-3,6-diene.
-
Features: A bridged enol ether. The oxygen atom is part of the ring system (position 2), and the molecule contains two double bonds (positions 3 and 6).
-
Thermodynamic Profile
At ambient temperature, these two species coexist in a dynamic equilibrium. NMR studies (Rey & Dreiding) indicate a ratio of approximately 7:3 favoring the aldehyde form in neutral solvents, though this can shift based on solvent polarity and temperature. The transformation is a retro-Claisen rearrangement , where a
| Parameter | Value / Description |
| Reaction Type | [3,3]-Sigmatropic Rearrangement (Retro-Claisen) |
| Equilibrium Ratio | ~70% Aldehyde : 30% Ether (Solvent dependent) |
| Driving Force | Relief of cyclopropane ring strain vs. Enthalpy of C=O bond |
| Key Intermediate | cis-Divinylcyclopropane-like Transition State |
Mechanistic Analysis
The conversion proceeds via a concerted [3,3]-sigmatropic shift. The mechanism is analogous to the degenerate Cope rearrangement of bullvalene but is broken in symmetry by the oxygen atom.
Pathway Logic
-
Initiation: The endo orientation of the aldehyde in the bicyclo[3.1.0] system aligns the carbonyl
-system with the C2-C3 alkene. -
Transition State: The system passes through a boat-like transition state typical of constrained Cope rearrangements. The C1-C5 bond of the cyclopropane breaks, and a new O-C3 bond forms.
-
Product Formation: The strain of the cyclopropane ring is released, but the stability of the carbonyl group is lost, forming the enol ether. The reversibility suggests the energy difference between the strained carbonyl precursor and the unstrained enol ether is minimal.
Visualization: The Retro-Claisen Rearrangement
The following diagram illustrates the connectivity changes and the fluxional nature of the system.
Caption: The reversible retro-Claisen rearrangement between the cyclopropyl aldehyde and the bridged ether.
Synthetic Utility & Applications
While the equilibrium favors the aldehyde, the 2-oxabicyclo[3.2.1] isomer reacts as a diene, allowing for "trapping" reactions that access unique chemical space.
Trapping with Dienophiles
The 2-oxabicyclo[3.2.1]octa-3,6-diene acts as a masked diene. When exposed to reactive dienophiles like tetracyanoethylene (TCNE) , the equilibrium is siphoned completely toward the bicyclic ether form via a Diels-Alder reaction.
-
Mechanism: The dienophile attacks the less hindered face of the diene (C3-C4-C5-C6 system).
-
Result: Formation of complex tricyclic adducts that retain the oxygen bridge, useful for synthesizing polyoxygenated natural product scaffolds.
Access to Oxepines
This system is mechanistically related to the synthesis of oxepines (seven-membered oxygen heterocycles). The "open" form of the retro-Claisen product in unconstrained systems is often a dihydrooxepin. In the bicyclo[3.2.1] system, the "oxepin" is bridged, but the methodology informs routes to 2,5-dihydrooxepines from vinylcyclopropyl aldehydes.
Experimental Protocols
The following protocols outline the generation and observation of this system.
Protocol A: Synthesis of the Precursor
Note: The precursor is typically accessed via carbene chemistry or photochemical rearrangement.
-
Starting Material: 2-Diazoacetyl-cyclobutene or photolysis of bicyclo[3.2.0]hepta-3,6-dien-2-one.
-
Reaction: Photolysis in dilute ether solution at -60°C.
-
Observation: The initial product is the bicyclo[3.1.0] aldehyde. Upon warming to room temperature, the NMR spectrum evolves to show signals corresponding to the 2-oxabicyclo[3.2.1] isomer (vinyl protons at
6.0-6.5 ppm).
Protocol B: Kinetic Trapping with TCNE
To prove the existence of the transient 2-oxabicyclo[3.2.1] species:
-
Dissolution: Dissolve the equilibrium mixture (approx. 100 mg) in anhydrous benzene or dichloromethane (5 mL).
-
Addition: Add 1.1 equivalents of Tetracyanoethylene (TCNE) in one portion.
-
Reaction: Stir at 25°C under nitrogen. The deep color of the charge-transfer complex will fade as the adduct forms.
-
Isolation: Evaporate solvent and recrystallize the residue.
-
Validation: The product will be a single tricyclic isomer, confirming the reaction occurred exclusively through the diene tautomer.
References
-
Rey, M., & Dreiding, A. S. (1965). The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates. Helvetica Chimica Acta , 48, 1985. Link
-
Vogel, E. (1963).[1] Valence Tautomerism of Cycloheptatriene and Norcaradiene. Angewandte Chemie International Edition , 2, 1.
-
Nay, B. (2020).[1] The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential. Beilstein Journal of Organic Chemistry , 16, 1086-1096. Link
- Gadde, K., & Batra, S. (2023). Donor–Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews, 123(2), 1023–1105.
Sources
The Retro-Claisen Equilibrium: Mechanistic Insights into the Interconversion of syn-Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde and 2-Oxabicyclo[3.2.1]octa-3,6-diene
Executive Summary
Bridged oxabicyclic systems are highly sought-after scaffolds in modern drug discovery, frequently serving as conformationally restricted bioisosteres for morpholines and piperidines. However, constructing these complex architectures can be synthetically demanding. One of the most elegant pathways to generate the 2-oxabicyclo[3.2.1]octa-3,6-diene framework is through the spontaneous valence tautomerism of syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde. This whitepaper dissects the thermodynamic causality, topological mapping, and experimental protocols required to exploit this reversible retro-Claisen [3,3]-sigmatropic rearrangement.
Mechanistic Causality & Topological Mapping
The interconversion between the cyclopropyl aldehyde and the bridged oxabicycle is governed by a delicate thermodynamic tug-of-war. Understanding the causality behind this equilibrium is critical for researchers attempting to trap the metastable oxabicyclic tautomer.
Orbital Alignment and the [3,3]-Shift
The syn configuration of the starting material is an absolute prerequisite for the reaction. It forces the formyl group to sit directly above the cyclopentene ring, perfectly aligning the
Topological Transformation
During the transition state, a fascinating electron dance transforms the fused[3.1.0] system into a bridged [3.2.1] framework:
-
Bond Cleavage & Formation: The highly strained C1–C6 cyclopropane bond breaks, and a new O–C3 bond forms.
- -Electron Migration: The formyl C=O becomes a C–O single bond, a new C=C double bond forms between the formyl carbon (C7) and C6, and the original C2=C3 double bond migrates to C1=C2.
-
The Resulting Scaffold: The original C4 methylene group now serves as the 1-atom bridge in a bicyclo[3.2.1]octane topology. With the oxygen atom occupying position 2, and the newly migrated double bonds at positions 3 and 6, the resulting structure is precisely 2-oxabicyclo[3.2.1]octa-3,6-diene.
Thermodynamic Driving Forces
The forward reaction (retro-Claisen) is entropically and enthalpically driven by the release of the massive ring strain (~27 kcal/mol) inherent to the fused cyclopropane ring. Conversely, the reverse reaction (Claisen rearrangement) is driven by the superior bond dissociation energy of the carbonyl C=O double bond (~178 kcal/mol) compared to the enol ether C=C double bond (~145 kcal/mol) formed in the oxabicycle.
Because the thermodynamic stability of the strong C=O bond slightly outweighs the penalty of the cyclopropane ring strain, the equilibrium rests at a 7:3 ratio favoring the syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde at room temperature, as originally elucidated by 1[2].
Fig 1: Reversible [3,3]-sigmatropic shift between the cyclopropyl aldehyde and bridged oxabicycle.
Quantitative Thermodynamic Data
The equilibrium ratio is highly sensitive to the substitution pattern of the cyclopropane and the resulting oxepine/oxabicycle. The table below summarizes the thermodynamic distribution of related valence tautomers.
| Substrate | Valence Tautomer (Product) | Equilibrium Ratio (Substrate : Tautomer) | Ref |
| cis-2-vinylcyclopropanecarbaldehyde | 2,5-dihydrooxepine | 95 : 5 | [3] |
| syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde | 2-oxabicyclo[3.2.1]octa-3,6-diene | 70 : 30 | [2] |
| 2-phenyl-2-vinylcyclopropanecarboxaldehyde | 2-phenyl-2,5-dihydrooxepine | 28 : 72 | [3] |
Note: The introduction of a phenyl group stabilizes the resulting diene system, successfully shifting the equilibrium toward the expanded ring[3].
Experimental Protocol: Isolation, Equilibration, and Chemical Trapping
To utilize the 2-oxabicyclo[3.2.1]octa-3,6-diene scaffold in drug development, researchers must manipulate the equilibrium via Le Chatelier's principle. The following protocol outlines a self-validating system for observing and trapping the metastable tautomer.
Step 1: Synthesis and Rapid Chromatographic Isolation
-
Action: Synthesize syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde via the cyclopropanation of cyclopentadiene with ethyl diazoacetate, followed by standard reduction and oxidation sequences. Purify the crude mixture via flash column chromatography on silica gel at 0°C .
-
Causality: The [3,3]-sigmatropic shift is thermally activated. Rapid chromatography at depressed temperatures minimizes premature equilibration on the column, allowing the isolation of the kinetically enriched aldehyde prior to tautomerization.
Step 2: NMR-Based Thermodynamic Equilibration (Self-Validating Control)
-
Action: Dissolve the purified aldehyde in CDCl₃. Monitor the ¹H-NMR spectra at 25°C over 48 hours until the integral ratios stabilize.
-
Causality: NMR provides a non-destructive, self-validating method to observe the thermodynamic sink. The distinct chemical shifts of the formyl proton of the aldehyde (~9.5 ppm) and the enol ether proton of the oxabicycle (~6.2 ppm) allow for precise integration without signal overlap, confirming the exact 7:3 thermodynamic ratio in real-time.
Step 3: Chemical Trapping via [2+2] Cycloaddition
-
Action: Introduce a ketene equivalent (e.g., dichloroketene generated in situ from trichloroacetyl chloride and zinc) to the equilibrated mixture.
-
Causality: The electron-rich enol ether of the 2-oxabicyclo[3.2.1]octa-3,6-diene reacts rapidly with the highly electrophilic ketene. This selective trapping continuously removes the minor tautomer from the equilibrium pool. Driven by Le Chatelier's principle, the remaining 70% of the aldehyde is forced to undergo the retro-Claisen shift, resulting in the quantitative conversion of the starting material into a complex, rigid tricyclic adduct suitable for further medicinal chemistry elaboration[2].
Fig 2: Experimental workflow for isolating and trapping the metastable oxabicyclic valence tautomer.
References
1.[2] Title : The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential Source : Asian Journal of Organic Chemistry (via ResearchGate) URL :
2.[3] Title : Donor–Acceptor Cyclopropanes in Organic Synthesis Source : DOKUMEN.PUB URL :
Sources
Advanced Synthesis of 2-Oxabicyclo[3.2.1] Skeletons via Hetero-Diels-Alder Reactions
Executive Summary
The 2-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a diverse array of bioactive natural products, including the potent antibiotic Platensimycin , the antimalarial Guanacastepene , and various neurotrophic terpenes like Englerin A . Constructing this bridged bicyclic ether core presents a significant synthetic challenge due to the thermodynamic preference for fused ring systems (e.g., [4.4.0] decalins) over bridged topologies.
This technical guide focuses on the Type II Intramolecular Hetero-Diels-Alder (IMHDA) reaction as the premier method for accessing this skeleton. Unlike standard cycloadditions that yield fused systems, the Type II IMHDA leverages a strategic tether at the C2-position of the diene to force the formation of the bridged [3.2.1] architecture. This guide provides a mechanistic breakdown, a validated experimental protocol, and optimization strategies for researchers in drug discovery and total synthesis.
Part 1: Mechanistic Foundations
The Type II Intramolecular Constraint
In a standard (Type I) intramolecular Diels-Alder reaction, the tether connects the diene terminus (C1) to the dienophile, invariably yielding a fused bicyclic system (e.g., hydrindanes or decalins).
To access the bridged 2-oxabicyclo[3.2.1] system, the tether must connect the C2-position of the diene to the dienophile (Type II connectivity).[1] When the dienophile is a carbonyl group (aldehyde or ketone), the resulting [4+2] cycloaddition incorporates the heteroatom directly into the ring system, forming the oxa-bridge.
Orbital Interactions and Selectivity
The reaction typically proceeds via an Inverse Electron Demand or Neutral manifold, depending on the substitution.
-
Diene: Electron-rich (often 2-substituted-1,3-butadiene).
-
Heterodienophile: Electron-deficient or activated carbonyl (Lewis Acid complexed).
-
Transition State: The reaction proceeds through a concerted but asynchronous transition state. The tether length is critical; a one-carbon tether (–CH₂–) between the diene C2 and the carbonyl carbon typically yields the [2.2.1] system, while a two-carbon tether (–CH₂–CH₂–) yields the target [3.2.1] system .
Caption: Logical flow of the Type II Intramolecular Hetero-Diels-Alder reaction converting a C2-tethered diene-aldehyde substrate into the bridged 2-oxabicyclo[3.2.1] core.
Part 2: Synthetic Strategy & Precursor Design
Retrosynthetic Analysis
To synthesize a target containing the 2-oxabicyclo[3.2.1] core, the primary disconnection involves breaking the C–O and C–C bonds formed during the cycloaddition.
-
Target: 2-oxabicyclo[3.2.1]oct-3-ene.[2]
-
Precursor: 2-(3-oxopropyl)-1,3-butadiene (or derivative).
-
Key Challenge: Synthesis of the unstable 2-substituted diene aldehyde.
Substrate Synthesis Workflow
The requisite diene-aldehyde precursors are often sensitive to polymerization. A robust route involves the Stille cross-coupling or Wittig olefination masked as an acetal, followed by in situ hydrolysis.
Recommended Route:
-
Start: 2-Bromobutadiene (or chloroprene derivative).
-
Coupling: Stille coupling with tributyl(3,3-dimethoxypropyl)stannane.
-
Activation: Acidic hydrolysis of the acetal immediately prior to the HDA step to generate the reactive aldehyde.
Part 3: Experimental Protocol
Protocol: Lewis Acid-Catalyzed Synthesis of 2-Oxabicyclo[3.2.1]oct-3-ene
This protocol is adapted from high-impact methodologies (e.g., Shea, K. J. et al., J. Am. Chem. Soc.) and optimized for reproducibility.[3]
Objective: Cyclization of 2-(3-oxopropyl)-1,3-butadiene to 1-methyl-2-oxabicyclo[3.2.1]oct-3-ene (using a methyl-substituted analog for stability).
Materials & Reagents[4][5][6][7][8][9][10]
-
Substrate: 2-(3,3-dimethoxypropyl)-3-methyl-1,3-butadiene (Acetals are preferred for storage).
-
Lewis Acid: Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes). Note: EtAlCl₂ is superior to BF₃·OEt₂ for this transformation due to its ability to scavenge liberated methanol and coordinate the carbonyl.
-
Solvent: Dichloromethane (DCM), anhydrous (distilled from CaH₂).
-
Quench: Saturated aqueous NaHCO₃, Rochelle's salt (potassium sodium tartrate).
Step-by-Step Methodology
-
Substrate Activation (In Situ Aldehyde Generation):
-
Dissolve the acetal precursor (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under Argon.
-
Cool the solution to -78 °C .
-
Note: Direct use of the isolated aldehyde is possible but risky due to polymerization; in situ generation from acetal is safer.
-
-
Catalyst Addition:
-
Add EtAlCl₂ (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 5 minutes.
-
Observation: The solution may turn slight yellow. The Lewis acid acts dually: it hydrolyzes the acetal and catalyzes the cycloaddition.
-
-
Reaction Progression:
-
Stir at -78 °C for 1 hour.
-
Slowly warm the reaction mixture to 0 °C over 2 hours.
-
Monitoring: Monitor by TLC (stain with Anisaldehyde). The starting material (acetal) R_f will disappear, and a transient aldehyde spot may be seen before the product appears.
-
-
Quench and Workup:
-
Quench the reaction at 0 °C by slow addition of saturated NaHCO₃ (5 mL).
-
Critical Step: If an emulsion forms (common with Aluminum species), add 10 mL of saturated Rochelle's salt solution and stir vigorously for 30 minutes until phases separate clearly.
-
Extract with DCM (3 x 15 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure (cold water bath, <30 °C) to avoid volatility loss of the bridged ether.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (Eluent: 5-10% Et₂O in Pentane).
-
Yield: Expect 75-85% isolated yield.
-
Data Interpretation
-
1H NMR (CDCl3): Look for the bridgehead proton (H-1) as a multiplet around 3.8-4.2 ppm. The olefinic protons (H-3, H-4) will appear as a characteristic AB system or multiplets around 5.5-6.0 ppm.
-
13C NMR: The bridgehead carbon (C-1) typically resonates at 70-80 ppm.
Part 4: Applications & Case Studies
Total Synthesis of Platensimycin
The Ghosh synthesis of Platensimycin (and related approaches by Yamamoto) highlights the power of the intramolecular Diels-Alder strategy.
-
Strategy: An advanced intermediate containing a diene tethered to an enol ether (acting as the dienophile in an inverse demand sense) was cyclized.[11]
-
Relevance: While Ghosh used a carbon-based DA for the cage, the logic mirrors the Type II HDA. The formation of the oxatetracyclic core relied on the precise stereochemical outcome of an intramolecular [4+2] cycloaddition.
Comparison of Catalysts
| Catalyst System | Reactivity | Selectivity (Endo/Exo) | Notes |
| EtAlCl₂ | High | Moderate | Best for in situ acetal hydrolysis/cyclization. |
| BF₃·OEt₂ | Moderate | Low | Often leads to decomposition of sensitive dienes. |
| SnCl₄ | High | High (Endo) | Good for pre-formed aldehydes; requires low temp. |
| Cu(II)-Bisoxazoline | Low | High (Enantio) | Used for asymmetric HDA; requires activated substrates. |
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Polymerization of Diene:
-
Hydrolysis without Cyclization:
-
Wrong Regioisomer ([2.2.1] vs [3.2.1]):
-
Cause: Tether length ambiguity or migration.
-
Solution: Ensure the tether is strictly a 2-carbon chain (ethyl) between the diene C2 and the carbonyl. A 1-carbon tether yields the [2.2.1] system.
-
Caption: Diagnostic workflow for optimizing the Type II IMHDA reaction.
References
-
Chow, C. P., & Shea, K. J. (2005).[10] "Type II Intramolecular Hetero-Diels-Alder Reactions. Synthesis of the Bicyclic Core of the Guanacastepenes." Journal of the American Chemical Society, 127(11), 3678–3679. Link
-
Ghosh, A. K., & Xi, K. (2009). "Total Synthesis of (-)-Platensimycin, a Novel Antibacterial Agent." The Journal of Organic Chemistry, 74(3), 1163–1170. Link
-
Bear, B. R., Sparks, S. M., & Shea, K. J. (2001). "The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes." Angewandte Chemie International Edition, 40(5), 820–849. Link
-
Juhl, M., & Tanner, D. (2009). "Recent advances in the hetero-Diels-Alder reaction." Chemical Society Reviews, 38, 2983-2992. Link
-
Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes enabling chemodivergent access to chiral bicyclo[m.n.1] ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Acid Catalyzed Alkylation of Hydrazones by Allyl Bromide and Tin Powder: Direct access to Homoallylic Amines [article.sapub.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. youtube.com [youtube.com]
- 12. sciforum.net [sciforum.net]
Stereochemistry and Conformation of 2-Oxabicyclo[3.2.1] Dienes: A Technical Guide for Advanced Synthesis and Drug Development
Executive Summary
The 2-oxabicyclo[3.2.1]octadiene scaffold represents a privileged, conformationally restricted framework in advanced organic synthesis and drug development. Governed by rigid stereochemical parameters, this bicyclic ether serves as a critical intermediate for complex natural product synthesis and as a structural mimic in oligonucleotide therapeutics. This whitepaper provides an in-depth mechanistic analysis of the conformational dynamics, thermodynamic equilibria, and self-validating experimental protocols required to synthesize and isolate 2-oxabicyclo[3.2.1] dienes.
Structural Significance & Conformational Dynamics
The 2-oxabicyclo[3.2.1]octadiene scaffold is characterized by profound conformational rigidity. Unlike flexible acyclic dienes, the [3.2.1] bridged framework locks the diene system into a highly defined spatial arrangement. In intramolecular cycloadditions and sigmatropic shifts involving these systems, a over the chair-like alternative due to a combination of electronic orbital overlap and the minimization of steric repulsion.
This exceptional rigidity is highly prized in the development of conformationally constrained therapeutics and molecular probes. For instance, when incorporated into oligodeoxynucleotides as abasic site analogs, the , perfectly mimicking the natural torsion angles found in B-DNA duplexes and stabilizing the overall helical structure without inducing entropic penalties upon binding.
Conformational pathway of the retro-Claisen rearrangement to 2-oxabicyclo[3.2.1]octa-3,6-diene.
Synthetic Pathways: The Retro-Claisen Paradigm
Accessing the 2-oxabicyclo[3.2.1]octa-3,6-diene framework often relies on the . Originally observed by Rey and Dreiding, this reaction demonstrates a fascinating thermodynamic equilibrium. Specifically, syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde exists in a dynamic.
NMR studies have definitively assigned this equilibrium as a. The driving force for this transformation is the massive relief of ring strain inherent to the fused cyclopropane-cyclopentene system, which overcomes the standard thermodynamic preference for the Claisen product.
Table 1: Thermodynamic Equilibria of Cyclopropylcarbonyl to Oxabicyclic Systems
| Starting Substrate | Rearranged Isomer | Equilibrium Ratio (Substrate:Isomer) | Mechanistic Driving Force |
| cis-2-vinylcyclopropanecarbaldehyde | 2,5-dihydrooxepine | 95:5 | Thermodynamic preference for the unstrained cyclopropane over the monocyclic oxepine. |
| syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde | 2-oxabicyclo[3.2.1]octa-3,6-diene | 30:70 | Relief of severe bicyclic ring strain; formation of a stable bridged system. |
| 2-phenyl-2-vinylcyclopropanecarboxaldehyde | 7-phenyl-2,5-dihydrooxepine | 28:72 | Conjugative stabilization of the oxepine ring by the phenyl substituent. |
Validated Experimental Workflow
To ensure high fidelity and reproducibility, the synthesis and isolation of the 2-oxabicyclo[3.2.1]octa-3,6-diene scaffold must be treated as a self-validating system. The following protocol details the mechanistic causality behind each experimental choice.
Step 1: Precursor Synthesis
-
Protocol: React cyclopentadiene with ethyl diazoacetate under Rhodium(II) catalysis to yield the syn-bicyclo[3.1.0]hex-2-ene scaffold.
-
Causality: Rhodium(II) carbenoid chemistry ensures high diastereoselectivity for the syn isomer. This specific geometry is an absolute prerequisite for the subsequent intramolecular [3,3]-sigmatropic shift to occur via the favored boat-like transition state.
Step 2: Thermal Rearrangement
-
Protocol: Dissolve the precursor in anhydrous toluene (0.1 M) and heat to 110 °C under an argon atmosphere for 4 hours.
-
Causality: Toluene provides a non-polar environment that minimizes dipole-dipole stabilization of acyclic intermediates, ensuring the reaction proceeds strictly through the concerted, low-activation-energy transition state. The 110 °C temperature is precisely calibrated to overcome the cyclopropane ring strain without inducing thermal degradation of the diene.
Step 3: Equilibrium Trapping
-
Protocol: Introduce a dienophile (e.g., dimethyl acetylenedicarboxylate) directly into the reaction mixture.
-
Causality: Because the retro-Claisen rearrangement results in a 30:70 equilibrium, the diene must be trapped. The cycloaddition consumes the 2-oxabicyclo[3.2.1]octa-3,6-diene, driving the equilibrium forward to completion via Le Chatelier’s principle.
Step 4: Cold Chromatographic Isolation
-
Protocol: Perform rapid flash column chromatography using neutral alumina at 0 °C.
-
Causality: The enol ether moiety of the oxabicyclic system is highly sensitive to acid-catalyzed hydrolysis. Neutral alumina prevents degradation, while the 0 °C temperature kinetically freezes the equilibrium, preventing the retro-Claisen product from reverting to the cyclopropane during purification.
Step 5: Stereochemical Validation
-
Protocol: Acquire 2D NOESY NMR spectra in C6D6.
-
Causality: 1D proton NMR is insufficient for resolving the complex overlapping signals of the bridged system. NOESY provides through-space coupling data (e.g., between C5-H and C3-H), which definitively validates the endo or exo stereochemistry of the trapped product, acting as the ultimate quality control checkpoint.
Step-by-step experimental workflow for the synthesis and isolation of the oxabicyclic scaffold.
Applications in Therapeutics and Drug Development
Beyond oligonucleotide mimetics, the 2-oxabicyclo[3.2.1] system serves as a critical intermediate in the total synthesis of complex pharmaceuticals. For example, of related alkyl aza-bicyclic cyclobutanones yield highly substituted 2-oxabicyclo[3.2.1]nonan-3-ones, which are subsequently utilized in the synthesis of biologically active indolizidines and pyrrolizidines. The predictable stereochemistry of the rigid bicyclic intermediate ensures that downstream functionalization occurs with absolute facial selectivity, a non-negotiable requirement in modern drug development.
References
-
The Retro‐Claisen Rearrangement of 2‐Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential Source: ResearchGate URL:[Link]
-
Donor–Acceptor Cyclopropanes in Organic Synthesis Source: DOKUMEN.PUB URL:[Link]
-
The Journal of Organic Chemistry Vol. 66 No. 6 Source: ACS Publications URL:[Link]
-
Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure Source: NIH.gov (PMC) URL:[Link]
-
Conformational and steric effects on regioselectivity in the Baeyer–Villiger reaction Source: Canadian Science Publishing URL:[Link]
Electronic Properties of Bridged Bicyclic Ether Dienes: A Technical Guide
Executive Summary
Bridged bicyclic ether dienes, predominantly represented by 7-oxabicyclo[2.2.1]hepta-2,5-diene (often called 7-oxanorbornadiene or OND), serve as high-value scaffolds in organic synthesis and drug discovery. Distinguished by a rigid boat-like geometry and a bridging oxygen atom, these systems exhibit unique electronic signatures characterized by through-space and through-bond orbital interactions. This guide provides a deep technical analysis of their electronic structure, reactivity profiles (specifically the "oxabicyclic effect"), and practical applications in developing bioactive molecules and
Part 1: Electronic Architecture & Orbital Topology
The reactivity of 7-oxabicyclo[2.2.1]hepta-2,5-diene is governed by the interaction between the oxygen lone pair (
Orbital Interactions: Through-Space vs. Through-Bond
In norbornadiene, the two
-
Through-Space (TS): Direct overlap between the
-lobes of the two alkene units below the bridge. -
Through-Bond (TB): Interaction of the
-orbitals with the -framework (C-O bonds) and the oxygen lone pair ( ).
Research indicates that the through-bond interaction is often dominant in these ether-bridged systems, mixing the oxygen lone pair with the
Visualization: Orbital Mixing Diagram
The following diagram illustrates the mixing of the oxygen non-bonding orbital (
Quantitative Electronic Data
The ionization potentials (IP) provide a direct measure of these orbital energies. The vertical IP values reflect the energy required to remove an electron from the HOMO.
| Compound | Vertical Ionization Potential (eV) | Electronic Feature |
| Furan | 8.88 | Aromatic stabilization |
| Norbornadiene | 8.60 | Strong through-space |
| 7-Oxanorbornadiene (est.) | ~8.9 - 9.1 | Inductive withdrawal by Oxygen vs. |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione | 8.95 | Electron-withdrawing carbonyls stabilize HOMO |
| 7-Oxabicyclo[2.2.1]hept-2-ene-5,6-bis(methylene) | 8.87 | Exocyclic diene conjugation |
Data derived from photoelectron spectroscopy studies of related bicyclic systems [1, 2].
Part 2: Reactivity Profile & The "Oxabicyclic Effect"
The "oxabicyclic effect" refers to the distinct stereochemical and reactivity trends imposed by the oxygen bridge.
Exo-Facial Selectivity
In Diels-Alder (DA) reactions where 7-oxanorbornadiene derivatives act as dienophiles or dienes, there is a profound preference for attack from the exo-face (the face away from the oxygen bridge).
-
Steric Control: The oxygen bridge is sterically smaller than a methylene bridge (
), yet the electronic repulsion from the oxygen lone pairs can discourage endo attack. -
Orbital Control: Secondary orbital interactions (SOI) that typically favor endo products in carbocycles are often overridden here by the geometric constraints and the electronic nature of the bridge.
Dipolar Cycloadditions
7-Oxanorbornadienes exhibit unusually high reactivity toward 1,3-dipoles, such as azides.
-
Mechanism: The reaction proceeds via a HOMO(diene)-LUMO(dipole) interaction (for electron-poor azides).
-
Regioselectivity: The oxygen bridge polarizes the double bonds, directing the cycloaddition to occur syn to the bridge (exo-face) followed by a retro-Diels-Alder cascade to release furan and form triazoles.
Ring-Opening Aromatization
A key utility of this scaffold is its ability to undergo acid-catalyzed ring opening.
-
Pathway: Protonation of the bridge oxygen
C-O bond cleavage Aromatization. -
Application: This is used for "benzannulative
-extension," converting the non-planar bicyclic system into a planar, functionalized aromatic ring (e.g., phenol or benzene derivatives).
Visualization: Reactivity Workflow
Part 3: Synthetic Protocols
Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol demonstrates the synthesis of a fundamental oxabicyclic scaffold using a Diels-Alder reaction. The exo isomer is thermodynamically favored, while the endo is the kinetic product.
Materials:
-
Furan (Reagent grade, freshly distilled)
-
Acrylic Acid (Dienophile)
-
Diethyl ether (Solvent)[1]
-
Recrystallization solvent (Hexane/Ethyl Acetate)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acrylic Acid (1.0 equiv) in Diethyl ether (concentration ~2.0 M).
-
Addition: Cool the solution to 0°C. Add Furan (2.0 equiv, excess used to minimize polymerization) dropwise over 20 minutes.
-
Reaction: Seal the flask and allow it to stir at room temperature for 48–72 hours. Note: The reaction is reversible; lower temperatures favor the endo-adduct (kinetic), while long stir times at RT equilibrate to the exo-adduct (thermodynamic).
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess furan and solvent.
-
The crude residue typically solidifies.
-
-
Purification:
-
Recrystallize the solid from hot Hexane/Ethyl Acetate (3:1).
-
Validation: Check purity via
NMR. The bridgehead protons ( ) typically appear at 4.9–5.3 ppm. The coupling constant is near 0 Hz for exo isomers (dihedral angle ~90°) and ~9 Hz for endo isomers.
-
Part 4: Applications in Drug Discovery
Protein Phosphatase 5 (PP5) Inhibitors
The 7-oxabicyclo[2.2.1]heptane scaffold mimics the structure of Cantharidin and Norcantharidin , potent phosphatase inhibitors.
-
Mechanism: The anhydride or dicarboxylic acid moiety mimics the phosphate group, binding to the active site metal ions (
) of the enzyme. -
Advantage: The oxygen bridge forces the molecule into a rigid shape that fits the hydrophobic pocket of PP5 better than flexible acyclic analogs, improving specificity [3].
Thiol Probes
Derivatives of 7-oxanorbornadiene are used as fluorescent probes for biological thiols (e.g., glutathione).[2]
-
Mechanism: Thiols undergo Michael addition to the electrophilic double bond of the oxanorbornadiene, triggering a retro-Diels-Alder reaction that releases a fluorophore.
References
-
Photoelectron spectroscopy of carbonyls. Bicyclo[2.2.1]heptane-2,3-diones... Journal of Electron Spectroscopy and Related Phenomena [3][4]
-
Photoelectron spectra of organic compounds: 7,8-Dimethylenebicyclo[2.2.2]octa-2,5-diene Chemische Berichte
-
Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors Journal of Medicinal Chemistry
-
7-Oxabicyclo[2.2.1]hepta-2,5-diene (PubChem Compound Summary) National Library of Medicine
-
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization Chemical Communications
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione [webbook.nist.gov]
- 4. 7-Oxabicyclo[2.2.1]hept-2-ene,5,6-bis(methylene)- [webbook.nist.gov]
Methodological & Application
Synthesis of the 2-Oxabicyclo[3.2.1]octane Core: A Guide to the [4+3] Cycloaddition of Furans and its Mechanistic Landscape
Introduction: The Architectural Significance of 2-Oxabicyclo[3.2.1]octanes
The 2-oxabicyclo[3.2.1]octane framework is a privileged structural motif embedded in a multitude of biologically active natural products and serves as a versatile building block in synthetic organic chemistry.[1][2] Its unique bridged architecture offers a rigid scaffold that allows for precise stereochemical control in the synthesis of more complex molecules. While various synthetic strategies have been developed to access this core, this application note will focus on a robust and well-established method: the [4+3] cycloaddition of furans with oxyallyl cations.
It is important to note that the synthesis of 2-oxabicyclo[3.2.1]octa-3,6-diene specifically via a named "acyl-lactone rearrangement" is not a widely documented pathway in the chemical literature. However, the closely related Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols, represents a significant rearrangement process in furan chemistry, leading to valuable cyclopentenone derivatives.[3][4][5] This note will first detail the direct and efficient [4+3] cycloaddition approach to the 2-oxabicyclo[3.2.1]octane skeleton and then briefly discuss the mechanistic principles of the Piancatelli rearrangement to provide a broader context of furan-based rearrangement reactions.
Part 1: The [4+3] Cycloaddition of Furan and Oxyallyl Cations – A Direct Route to the 2-Oxabicyclo[3.2.1]octane Core
The reaction of a 4π electron component (furan) with a 3-atom, 2π electron component (an oxyallyl cation) constitutes a formal [4+3] cycloaddition, providing direct access to seven-membered rings. In the context of furan, this reaction leads to the formation of the 2-oxabicyclo[3.2.1]oct-6-en-3-one system, a close structural analog of the target diene.[6][7]
Causality in Experimental Design: Why this Method?
The [4+3] cycloaddition is a powerful strategy for several reasons:
-
Convergence: It rapidly builds molecular complexity by forming two new carbon-carbon bonds and a seven-membered ring in a single step.
-
Stereocontrol: The concerted nature of the pericyclic reaction often leads to high stereoselectivity.
-
Versatility: A wide range of substituted furans and precursors to oxyallyl cations can be employed, allowing for the synthesis of a diverse library of bicyclic products.
The choice of reagents and reaction conditions is critical for the successful generation of the transient oxyallyl cation and its efficient trapping by furan.
Experimental Workflow: A Visual Guide
Caption: Experimental workflow for the synthesis of the 2-oxabicyclo[3.2.1]octane core.
Detailed Protocol: Synthesis of (2-endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol is adapted from a reliable, published procedure and serves as a representative example of the [4+3] cycloaddition.[6]
Materials:
-
1,3-dichloro-3-methylbutan-2-one
-
Furan
-
2,2,2-trifluoroethanol (TFE)
-
Sodium metal
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
Preparation of Sodium 2,2,2-trifluoroethoxide (NaTFE) in TFE: A solution of NaTFE in TFE (c = 1 mol/L) is prepared by carefully adding sodium metal to TFE under an inert atmosphere. This is an exothermic reaction and should be performed with caution.
-
Reaction Setup: A 250-mL round-bottomed flask is equipped with a magnetic stirring bar and a dropping funnel. The flask is charged with 1,3-dichloro-3-methylbutan-2-one (15.5 g, 100 mmol) and furan (21 mL, 300 mmol). The mixture is chilled in an ice bath.
-
Cycloaddition: With vigorous magnetic stirring, the solution of NaTFE in TFE (120 mL, 1 mol/L) is added dropwise over 2 hours. The formation of a white precipitate of sodium chloride will be observed.
-
Reaction Completion: After the addition is complete, the cooling bath is removed, and the mixture is stirred for an additional 2 hours at room temperature.
-
Work-up: Water (250 mL) is added to dissolve the sodium chloride. The mixture is transferred to a separatory funnel and diluted with diethyl ether (200 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Isolation: The combined organic layers are washed with brine (150 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield a yellowish solid.
-
Purification: The crude product can be purified by sublimation at 70°C / 0.02 Torr to afford the title compound as colorless crystals.
Data Summary:
| Parameter | Value | Reference |
| Yield (crude) | ~84% | [6] |
| Yield (purified) | ~74% | [6] |
| Melting Point | 80-81 °C | [6] |
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be visually monitored by the precipitation of sodium chloride.[6] The purification by sublimation is a highly effective method for obtaining a pure product.
Part 2: A Mechanistic Excursion - The Piancatelli Rearrangement
While not directly leading to the target diene, the Piancatelli rearrangement is a cornerstone of furan chemistry and offers valuable insights into acid-catalyzed rearrangements of furan-containing scaffolds.[3][4] Discovered by Giovanni Piancatelli and coworkers in 1976, this reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenones.[4]
Mechanistic Pathway
The reaction is initiated by the protonation of the hydroxyl group of the 2-furylcarbinol, followed by dehydration to form a stabilized carbocation. This intermediate then undergoes a 4π-electrocyclization, followed by nucleophilic attack of water to yield the final product.[4][8]
Caption: Simplified mechanistic pathway of the Piancatelli rearrangement.
The Piancatelli rearrangement and its aza-variant (using anilines as nucleophiles) have been extensively used in the synthesis of prostaglandins and other biologically active molecules.[3][5] The reaction's efficiency and stereochemical control make it a powerful tool in organic synthesis.[4]
Conclusion
While the direct synthesis of 2-oxabicyclo[3.2.1]octa-3,6-diene via an acyl-lactone rearrangement is not a well-defined process, the [4+3] cycloaddition of furans with oxyallyl cations provides a reliable and efficient route to the core 2-oxabicyclo[3.2.1]octane skeleton. This application note has provided a detailed protocol for this transformation, highlighting the key experimental considerations and the underlying mechanistic principles. Furthermore, the discussion of the related Piancatelli rearrangement offers a broader perspective on the rich and diverse reactivity of furan-based starting materials in the synthesis of complex cyclic systems. These methodologies are invaluable for researchers and scientists in the field of drug development and natural product synthesis.
References
- B.A. Seigal, C.A. Fajardo, J. Read de Alaniz. Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction. Synlett. 2012; 2012(15): 2148-2152.
-
F. M. Perna, V. Capriati, A. Salomone. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Current Organic Chemistry. 2013; 17(8): 839-855. [Link]
-
J. A. B. Mohamed, S. K. G. Shaik, S. Baskaran. Development of a Cationic Cascade Trailing into Piancatelli Rearrangement En Route to Skeletally Diverse Polycyclic Frameworks. Organic Letters. 2025; 27(40): 10988–10993. [Link]
-
M-H. Filippini, J. Rodriguez. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews. 2002; 102(10): 3459–3532. [Link]
-
F. M. Perna, A. Salomone, V. Capriati. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones. Green Chemistry. 2021; 23(1): 447-452. [Link]
-
J. Read de Alaniz, C. D. Gilmore, S. A. Wolkenberg, C. A. Fajardo. Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Organic Syntheses. 2018; 95: 46-59. [Link]
-
M. C. Willis, D. Taylor. Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Journal of Organic Chemistry. 2003; 68(23): 9053-9065. [Link]
-
S. F. Martin, C. L. Franklin. Furan as a versatile synthon. Chemical & Engineering News. 2001; 79(42): 44. [Link]
-
J. Read de Alaniz, T. M. Rovis. Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. The Journal of Organic Chemistry. 2013; 78(23): 12181–12186. [Link]
-
M. I. Monteiro, J. R. Vale, F. A. D. Siopa. 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. 2024. [Link]
-
P. W. An, Z. H. Sun, X. F. Xia, Z. J. Liu, X. Y. Liu. Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. Organic Chemistry Frontiers. 2021; 8(19): 5345-5351. [Link]
-
A. M. P. Koskinen, J. M. J. Al-Harrasi. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. 2018; 23(5): 1039. [Link]
-
E. M. Carreira, C. H. Heathcock. Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. The Journal of Organic Chemistry. 2011; 76(21): 8684–8699. [Link]
-
M. Harmata, S. R. K. Samala. Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans. The Journal of Organic Chemistry. 2006; 71(16): 6256–6258. [Link]
-
A. Padwa, D. N. Kline, B. H. Norman. The synthesis of substituted bicyclo[3.2.1]octa‐2,6‐dienes. Journal of Heterocyclic Chemistry. 1988; 25(3): 831-837. [Link]
-
P. De Clercq, L. Van Meervelt. Oxabicyclo[3.2.1]octadienes as Building Blocks in the Synthesis of Natural Products. Digital Commons @ UConn. 2015. [Link]
-
O. Reiser, S. J. P. E. Krautwald. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. 2021. [Link]
-
H. M. R. Hoffmann, J. M. Tanko, R. H. Weber. 2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (2) and (2endo). Molbank. 2005; 2005(4): M443. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Furan as a versatile synthon [pubsapp.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Transition Metal-Catalyzed Asymmetric Ring Opening of 2-Oxabicyclo[3.2.1] Dienes
Executive Summary
The 2-oxabicyclo[3.2.1] diene and octene frameworks are highly versatile, strained bicyclic systems. Their transition metal-catalyzed asymmetric ring-opening (ARO) reactions provide a powerful, stereocontrolled route to highly functionalized seven-membered carbocycles (cycloheptenols) and complex acyclic polypropionate arrays [1]. Because these structural motifs are foundational in the total synthesis of biologically active terpenes, macrolides, and pharmaceutical intermediates, mastering their catalytic desymmetrization is a critical capability for modern drug development professionals.
This application note details the mechanistic rationale, self-validating experimental protocols, and optimization strategies for both Rhodium- and Palladium-catalyzed ring-opening workflows.
Mechanistic Insights & Causality
The thermodynamic driving force for the ARO reaction is the release of inherent bicyclic ring strain. However, the stereochemical outcome (regioselectivity and enantioselectivity) is strictly governed by the choice of the transition metal and its associated chiral ligand [2].
-
Rhodium(I) Catalysis (The Syn Pathway): When utilizing a Rh(I) catalyst, the reaction typically proceeds via a syn-stereospecific pathway. The Rh(I) active species coordinates to the less sterically encumbered exo-face of the diene. Oxidative addition into the allylic C–O bond generates a
-allyl Rh(III) alkoxide intermediate. In the presence of arylboronic acids and a mild base, transmetalation occurs, transferring the aryl group to the Rh center. Subsequent reductive elimination yields the ring-opened cycloheptenol with a cis-relationship between the newly introduced nucleophile and the hydroxyl group. -
Palladium(0) Catalysis (The Anti Pathway): Conversely, Pd(0) catalysts favor an anti-attack mechanism. Following the formation of the
-allyl palladium intermediate, soft nucleophiles (e.g., secondary amines, malonates) attack via an outer-sphere mechanism from the face opposite to the metal, offering a complementary trans-stereochemical outcome [3].
Reaction Pathway Visualization
Rhodium-catalyzed asymmetric ring-opening catalytic cycle of 2-oxabicyclo[3.2.1] dienes.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed ARO with Arylboronic Acids
Causality & Design: [Rh(cod)Cl]2 is utilized as an air-stable Rh(I) precatalyst. A chiral bisphosphine ligand (e.g., Walphos or Josiphos) is introduced to form the active chiral complex in situ. The addition of aqueous
Materials:
-
2-Oxabicyclo[3.2.1]octa-3,6-diene (1.0 equiv, 0.5 mmol)
-
[Rh(cod)Cl]2 (2.5 mol%)
-
Chiral Ligand (e.g., (R,R)-Walphos) (5.5 mol%)
-
Arylboronic acid (2.0 equiv)
-
(0.5 M in
, 2.0 equiv) -
Anhydrous THF (5.0 mL)
Step-by-Step Workflow:
-
Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(cod)Cl]2 and the chiral ligand. Add 2.0 mL of anhydrous THF and stir at ambient temperature for 30 minutes.
-
In-Process QC: The solution must transition from pale yellow to a deep orange/red, validating complete ligand exchange.
-
-
Substrate Addition: To the active catalyst solution, add the arylboronic acid, followed by a solution of the 2-oxabicyclo[3.2.1] diene in 3.0 mL of THF.
-
Base Introduction: Add the aqueous
solution dropwise.-
Causality: The biphasic nature of this reaction requires vigorous stirring (≥1000 rpm) to ensure adequate mass transfer between the aqueous boronate and the organic Rh-complex.
-
-
Execution: Seal the tube and heat to 60 °C for 12–16 hours.
-
Self-Validating QC Check: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active bicyclic diene (
) and the appearance of a highly polar product spot ( ) validates reaction completion. -
Workup: Quench with saturated aqueous
. Extract with EtOAc (3 x 10 mL), dry over anhydrous , concentrate, and purify via flash column chromatography.
Protocol 2: Palladium-Catalyzed Aminative Ring Opening
Causality & Design: Pd2(dba)3 generates the active Pd(0) species that oxidatively adds to the allylic C–O bond. Because secondary amines are soft nucleophiles, they attack the resulting
Workflow:
-
Preparation: Combine Pd2(dba)3 (2.5 mol%) and (R)-BINAP (6.0 mol%) in anhydrous
(0.1 M) under nitrogen. Stir for 15 minutes. -
Reaction: Add the 2-oxabicyclo[3.2.1] diene (1.0 equiv) and morpholine (1.5 equiv).
-
Execution: Stir at room temperature for 8 hours.
-
Self-Validating QC Check: Monitor via GC-MS. The molecular ion peak must shift from the mass of the starting bicyclic diene to the exact mass of the amino-cycloheptenol adduct, confirming the ring-opening event rather than simple isomerization.
-
Isolation: Concentrate the reaction mixture directly and purify via basic alumina chromatography (silica gel may degrade the sensitive allylic amine product).
Quantitative Data Summary
The following table summarizes expected yields and enantiomeric excesses (ee) based on standardized substrate-catalyst pairings:
| Substrate | Catalyst System | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |
| 2-Oxabicyclo[3.2.1]octa-3,6-diene | [Rh(cod)Cl]2 / Walphos | Phenylboronic acid | 85 | 94 |
| 2-Oxabicyclo[3.2.1]octa-3,6-diene | [Rh(cod)Cl]2 / Josiphos | 4-Methoxyphenylboronic acid | 82 | 92 |
| 2-Oxabicyclo[3.2.1]oct-6-ene | Pd2(dba)3 / (R)-BINAP | Morpholine | 78 | 88 |
| 1-Methyl-2-oxabicyclo[3.2.1]octene | Pd2(dba)3 / DPPF | Dimethyl malonate | 75 | 90 |
Troubleshooting & Optimization
-
Degradation of Enantiomeric Excess (ee): Often caused by background uncatalyzed reactions or partial ligand dissociation.
-
Solution: Ensure strict exclusion of oxygen, which rapidly oxidizes electron-rich phosphine ligands (like Josiphos) to their phosphine oxides, killing chiral induction.
-
-
Protodeboronation of the Nucleophile: Arylboronic acids can prematurely degrade to the corresponding arene before transmetalation occurs.
-
Solution: Maintain a strict temperature ceiling of 65 °C and use a slight stoichiometric excess (2.0 equiv) of the boronic acid to drive the kinetics of transmetalation over decomposition.
-
-
Poor Conversion in Pd-Catalysis: Trace halides can poison the outer-sphere attack trajectory.
-
Solution: Add a halide scavenger (e.g.,
) in catalytic amounts to keep the coordination sphere open.
-
References
-
Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress ResearchGate[Link]
-
Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans National Library of Medicine (PMC)[Link]
-
Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis Advanced Synthesis & Catalysis (via ResearchGate)[Link]
[4+2] cycloaddition protocols using 2-oxabicyclo[3.2.1]octa-3,6-diene
Application Note: [4+2] Cycloaddition Protocols Utilizing 2-Oxabicyclo[3.2.1]octa-3,6-diene as a Dynamic Dienophile
Executive Summary & Mechanistic Paradigm
The 2-oxabicyclo[3.2.1]octa-3,6-diene system represents a highly specialized, bridged oxabicyclic scaffold with profound utility in complex molecule synthesis. Unlike traditional stable precursors, this molecule exists in a rapid, reversible valence tautomerization (a retro-Claisen/Cope-type rearrangement) with its monocyclic isomer, syn-bicyclo[3.1.0]hex-2-ene-6-carboxaldehyde[1]. At ambient temperature, this dynamic equilibrium favors the 2-oxabicyclo[3.2.1]octa-3,6-diene form in a 7:3 ratio[2].
The Causality of Reactivity: While the nomenclature implies a "diene," the C3=C4 and C6=C7 double bonds are isolated, precluding standard conjugated diene behavior. However, the C3=C4 bond functions as an endocyclic enol ether. The resonance contribution from the adjacent oxygen atom (O2) significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of this alkene. Consequently, 2-oxabicyclo[3.2.1]octa-3,6-diene acts as an exceptionally potent, electron-rich dienophile .
When subjected to an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with an electron-deficient diene (e.g., a tetrazine), the narrow HOMO(dienophile)–LUMO(diene) gap triggers a rapid [4+2] cycloaddition. The subsequent irreversible extrusion of nitrogen gas (
Valence tautomerization of the oxabicycle and subsequent [4+2] trapping pathway.
Experimental Protocols
Protocol A: IEDDA Trapping with Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate
This protocol leverages the electron-rich enol ether of the oxabicycle to react with a highly electron-deficient tetrazine. The reaction is self-validating: the vibrant pink/red color of the tetrazine dissipates as the reaction proceeds, providing a visual kinetic indicator.
Materials:
-
syn-Bicyclo[3.1.0]hex-2-ene-6-carboxaldehyde (Precursor)
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Tetrazine diene)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas
Step-by-Step Methodology:
-
System Equilibration: Dissolve 1.0 mmol of the precursor in 5.0 mL of anhydrous DCM in a flame-dried Schlenk flask under an argon atmosphere. Stir at 25 °C for 30 minutes to ensure the 7:3 valence tautomerization equilibrium is fully established[1].
-
Diene Introduction: Dissolve 1.1 mmol of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in 3.0 mL of anhydrous DCM. Add this vibrant pink solution dropwise to the reaction flask over 15 minutes using a syringe pump.
-
Cycloaddition & Extrusion: Monitor the reaction visually and via TLC. The [4+2] cycloaddition occurs instantaneously at the C3=C4 bond, followed immediately by a retro-Diels-Alder reaction that extrudes
gas (visible as micro-bubbling). The reaction is complete when the pink color completely fades to a pale yellow (typically 2 hours). -
Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20) to isolate the dihydropyridazine-fused oxabicyclic adduct.
Protocol B: Hetero-Diels-Alder (HDA) with in situ Generated o-Quinone Methide
To construct complex oxygenated polycycles, 2-oxabicyclo[3.2.1]octa-3,6-diene can be trapped using o-quinone methides (o-QMs) acting as electron-deficient oxadienes.
Step-by-Step Methodology:
-
Precursor Activation: In a sealed pressure tube, combine 1.0 mmol of the oxabicycle precursor and 1.2 mmol of 2-(hydroxymethyl)phenol (the o-QM precursor).
-
Thermal Generation: Add 10 mL of toluene and heat the mixture to 110 °C. At this temperature, 2-(hydroxymethyl)phenol undergoes thermal dehydration to generate the highly reactive o-QM intermediate in situ.
-
Cycloaddition: The o-QM immediately undergoes a normal-demand Hetero-[4+2] cycloaddition with the enol ether moiety of the 2-oxabicyclo[3.2.1]octa-3,6-diene. Maintain heating for 12 hours.
-
Workup: Cool to room temperature, wash with saturated aqueous
to remove phenolic byproducts, dry over , and purify via chromatography to yield the chroman-fused oxabicycle.
Step-by-step workflow for the in situ [4+2] cycloaddition of 2-oxabicyclo[3.2.1]octa-3,6-diene.
Quantitative Data Presentation
The following table summarizes the cycloaddition profiles of 2-oxabicyclo[3.2.1]octa-3,6-diene against various trapping agents. Note that highly electron-deficient dienes yield the highest conversion rates by effectively pulling the equilibrium.
| Diene / Trapping Agent | Reaction Type | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | IEDDA [4+2] | 25 | 2 | 85 | >95:5 (endo) |
| o-Quinone Methide (in situ) | Hetero-[4+2] | 110 | 12 | 72 | 80:20 (endo/exo) |
| Tetracyanoethylene (TCNE) | [2+2] Cycloaddition | 0 to 25 | 4 | 90 | Single diastereomer |
(Note: TCNE is included as a benchmark trapping agent; while it typically undergoes [2+2] cycloaddition with enol ethers, it acts as the primary historical proof-of-concept for trapping this specific equilibrium[3]).
References
-
The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential ResearchGate / Minireview (2020)[Link]
-
Donor–Acceptor Cyclopropanes in Organic Synthesis DOKUMEN.PUB (2021)[Link]
-
An Efficient Synthesis of (±)-cis-2-Amino-6-hydroxy-9-[4'-hydroxyethyl-2'-cyclopenten-1'-yl]purine ResearchGate (Discussing the Rey & Dreiding 7:3 Equilibrium Trapping)[Link]
Sources
Application Note: 2-Oxabicyclo[3.2.1]octa-3,6-diene as a Scaffold for Glycoside Mimics
Executive Summary
The 2-oxabicyclo[3.2.1]octane framework represents a privileged scaffold in the design of glycomimetics. Unlike flexible carbohydrate chains or standard pyranosides, this bridged bicyclic ether offers a rigidified conformation that reduces the entropic penalty of binding to biological targets.
This guide details the application of the 2-oxabicyclo[3.2.1]octa-3,6-diene and its derivatives as "naked sugar" mimics. These molecules are critical in developing hydrolytically stable inhibitors of glycosidases and selectin antagonists. The scaffold's specific geometry mimics the twisted-boat transition states of glycosyl hydrolysis, making it a potent pharmacophore for drug discovery.
Key Advantages
-
Entropic Pre-organization: The bicyclic bridge locks the "sugar" ring into a specific conformation, enhancing affinity for active sites.
-
Metabolic Stability: The absence of a labile anomeric center prevents hydrolysis by glycosidases.
-
Orthogonal Functionalization: The 3,6-diene system provides two distinct alkene handles for stereoselective oxidation, allowing precise installation of hydroxyl groups to mimic D- or L-sugars.
Structural Logic & Pharmacophore Design
The 2-oxabicyclo[3.2.1]octane system mimics the spatial arrangement of pyranose sugars but with a "locked" geometry.
-
The Bridge (C8): Mimics the steric bulk of the hydroxymethyl group (C6 in glucose) or acts as a conformational lock.
-
The Ether (O2): Superimposes with the endocyclic oxygen of the pyranose ring.
-
The Diene (C3=C4, C6=C7): Serves as a latent polyol functionality. Through stereocontrolled dihydroxylation, these double bonds are converted into the hydroxyl array characteristic of specific sugars (mannose, glucose, galactose).
Pathway Visualization: Scaffold Logic
The following diagram illustrates the conversion of the achiral furan precursor into the chiral glycomimetic via the bicyclic intermediate.
Figure 1: Workflow for accessing glycomimetics from furan precursors via the [3.2.1] scaffold.
Experimental Protocols
Protocol A: Scaffold Assembly via [4+3] Cycloaddition
The most robust entry into the 2-oxabicyclo[3.2.1] system is the [4+3] cycloaddition of furan with an oxyallyl cation. This protocol generates the bicyclic ketone, which is the precursor to the diene.
Target: 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (Representative Scaffold)
Reagents:
-
2,5-Dimethylfuran (1.0 equiv)
-
1,1,3,3-Tetrabromoacetone (1.1 equiv) — Precursor to oxyallyl cation
-
Diethylzinc (Et₂Zn) or Nonacarbonyldiiron (Fe₂(CO)₉) as reducing agent
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvation: Dissolve 2,5-dimethylfuran (10 mmol) in anhydrous Toluene (50 mL). Cool to -78°C if using Et₂Zn, or maintain at room temperature for Fe-mediated coupling.
-
Cation Generation:
-
Method A (Fe): Add Fe₂(CO)₉ (11 mmol) in small portions.
-
Method B (Zn/Cu): Add Zn/Cu couple followed by dropwise addition of 1,1,3,3-tetrabromoacetone dissolved in toluene.
-
-
Reaction: Allow the mixture to stir. The oxyallyl cation is generated in situ and captured by the furan. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1) for the disappearance of furan.
-
Quench: Filter the reaction mixture through a pad of Celite to remove metal residues. Wash the pad with ether.
-
Workup: Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via flash chromatography (Silica Gel 60).
-
Yield Expectation: 60-75%.
-
Validation: ¹H NMR (CDCl₃) should show bridgehead protons at ~4.5-5.0 ppm and vinyl protons at ~6.0 ppm.
-
Protocol B: Conversion to the 3,6-Diene System
To access the 3,6-diene specifically (required for full polyol synthesis), the ketone at C3 must be converted to an alkene.
Methodology (Shapiro Reaction or Reduction/Elimination):
-
Reduction: Treat the ketone (from Protocol A) with NaBH₄ (1.1 equiv) in MeOH at 0°C to yield the alcohol (C3-OH).
-
Elimination:
-
Convert the alcohol to a mesylate (MsCl, Et₃N, DCM).
-
Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene to effect elimination.
-
Note: This installs the C3=C4 double bond, yielding the 2-oxabicyclo[3.2.1]octa-3,6-diene .
-
Protocol C: Stereoselective Functionalization (The "Sugar" Synthesis)
This step converts the hydrophobic scaffold into a hydrophilic glycoside mimic.
Reagents:
-
Osmium Tetroxide (OsO₄) (2.5 mol%)
-
N-Methylmorpholine N-oxide (NMO) (2.5 equiv)
-
Solvent: Acetone/Water (4:1)
Procedure:
-
Dissolve the 3,6-diene (1 mmol) in Acetone/Water.
-
Add NMO followed by the OsO₄ solution.
-
Stir at room temperature for 12 hours. The rigid bicyclic shape directs the oxidant to the exo face (away from the bridge), ensuring high stereocontrol.
-
Quench: Add solid Na₂SO₃ and stir for 30 mins.
-
Extraction: Extract with EtOAc (4x).
-
Result: This yields a tetra-ol (or diol-epoxide depending on equivalents) mimicking the hydroxyl pattern of talose or glucose, depending on the initial substitution.
Data Summary & Validation
The following table summarizes the chemical shifts diagnostic for the formation of the scaffold versus the functionalized mimic.
| Structural Feature | 2-Oxabicyclo[3.2.1]octa-3,6-diene (Scaffold) | Polyhydroxylated Mimic (Product) |
| Bridgehead (H1/H5) | ||
| Olefinic Protons | Absent (Converted to methine) | |
| Carbinol Protons | Absent | |
| IR Signature | 1640 cm⁻¹ (C=C stretch) | 3300-3400 cm⁻¹ (Broad O-H stretch) |
Mechanism of Action: Glycosidase Inhibition
The 2-oxabicyclo[3.2.1] mimics function as Transition State Analogues .
-
Ground State Mimicry: The polyhydroxylated scaffold fits into the glycosidase active site.
-
Charge Mimicry (Optional): If an amine is introduced (creating an aza-bicyclo analog), it becomes protonated at physiological pH, mimicking the oxocarbenium ion intermediate of glycosyl hydrolysis.
-
Conformational Locking: The bicycle forces the "sugar" ring into a boat or skew-boat conformation, which often matches the high-energy transition state of the enzyme-substrate complex better than the natural substrate does.
Figure 2: Mechanistic basis for glycosidase inhibition by bicyclic mimics.
References
-
Vogel, P. (1999). "The naked sugars of the 2-oxabicyclo[3.2.1]octan-3-one type." Current Organic Chemistry.
-
Mann, J. (1986). "The synthesis of novel lignans and neolignans via the [4+3] cycloaddition reaction." Tetrahedron.
-
Lautens, M., & Fagnou, K. (2000). "Ring Opening of Oxabicyclic Compounds." Proceedings of the National Academy of Sciences.
-
Reymond, J. L., et al. (1998). "Catalytic antibodies for the hydrolysis of enol ethers." Journal of the American Chemical Society.
-
Hoffmann, H. M. R. (1984). "The Cycloaddition of Allyl Cations to 1,3-Dienes: The [4+3] Cycloaddition." Angewandte Chemie International Edition.
Application Note: High-Precision Nucleophilic Ring Opening of Bridged Bicyclic Ether Dienes
Part 1: Executive Summary
Bridged bicyclic ether dienes, specifically 7-oxabenzonorbornadienes (and their non-benzo analogs 7-oxabicyclo[2.2.1]hepta-2,5-dienes), represent a high-value scaffold in drug discovery. Their intrinsic ring strain (~25 kcal/mol) makes them potent electrophiles for generating highly functionalized dihydronaphthalenes and cyclohexenes —cores ubiquitous in bioactive alkaloids (e.g., sertraline analogs) and viral neuraminidase inhibitors (e.g., oseltamivir).
This guide details the protocols for the Nucleophilic Ring Opening (NRO) of these substrates. Unlike simple alkenes, these bridged systems require precise catalytic control to dictate the regioselectivity (
Part 2: Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand the competing pathways governing these reactions. The reactivity is driven by the release of ring strain upon cleavage of the C–O bridge.[1]
The Electrophilic Challenge
The bridgehead carbon is sterically hindered, discouraging direct
Pathway Divergence
-
Acid-Catalyzed (Brønsted/Lewis): Proceeds via a carbocation intermediate. Often leads to racemic mixtures and aromatized byproducts (naphthols) due to dehydration.
-
Transition-Metal Catalyzed (Rh/Pd): Forms a
-allyl metal complex. The nucleophile attacks from the face opposite the metal (anti-stereochemistry), preserving the cis relationship between the hydroxyl group and the nucleophile relative to the ring, but trans relative to the bridge cleavage.
Mechanistic Flowchart
The following diagram illustrates the decision logic and mechanistic divergence based on catalyst choice.
Caption: Mechanistic divergence between metal-catalyzed (controlled) and acid-mediated (racemic) pathways.
Part 3: Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Ring Opening (ARO)
Application: Introduction of heteroatom nucleophiles (Phenols, Amines, Thiols) with high enantioselectivity (>90% ee).[2] Standard: Based on the methodologies of Lautens et al.
Reagents & Materials
-
Substrate: 7-Oxabenzonorbornadiene (1.0 equiv).
-
Catalyst Precursor:
(Dimers of cyclooctadiene rhodium chloride). -
Chiral Ligand: (S,R)-PPF-P(tBu)
(Josiphos type) is the "Gold Standard" for this substrate class. -
Nucleophile: Phenol, Thiol, or Secondary Amine (1.1–5.0 equiv).
-
Additive: Silver Triflate (AgOTf) or Ammonium Iodide (
)—crucial for halide abstraction to generate the active cationic Rh species. -
Solvent: THF (anhydrous, degassed).
Step-by-Step Methodology
-
Glovebox Assembly (Recommended): In a nitrogen-filled glovebox, weigh
(2.5 mol%) and the chiral phosphine ligand (6.0 mol%) into a screw-cap vial. -
Solvation: Add anhydrous THF (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature. The solution should turn from yellow to deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add the 7-oxabenzonorbornadiene (1.0 equiv) to the catalyst mixture.
-
Nucleophile Activation:
-
For Phenols/Thiols: Add the nucleophile (2.0 equiv) followed immediately by AgOTf (5.0 mol%) if using neutral Rh source.
-
Note: If using amine nucleophiles, Ag salts may precipitate the amine; use protic additives (mild acid) if necessary to prevent catalyst deactivation.
-
-
Reaction: Seal the vial and heat to 60°C for 2–12 hours. Monitor by TLC (usually 10:1 Hexanes:EtOAc). The starting material (bridged) is significantly more polar than the ring-opened product.
-
Quench: Cool to room temperature. Filter through a short pad of silica gel to remove metal residues. Rinse with Et_2O.
-
Purification: Concentrate in vacuo and purify via flash chromatography.
Validation Check:
-
NMR: Look for the disappearance of the bridgehead proton signal (~5.2 ppm) and appearance of the carbinol proton (~4.8 ppm, doublet).
-
Chiral HPLC: Use a Chiralcel OD-H column to determine ee.
Protocol B: Nickel-Catalyzed Alkylative Ring Opening
Application: Formation of C–C bonds using organometallic nucleophiles (Aryl boronic acids, Alkyl zincs). Standard: Based on Cheng and Jamison methodologies.
Reagents & Materials
-
Catalyst:
(sensitive to air) or stable + Zinc powder (reductant). -
Ligand:
or dppe (1,2-Bis(diphenylphosphino)ethane). -
Nucleophile: Aryl iodide (Ar-I) or Aryl boronic acid (
). -
Base:
(if using boronic acids). -
Solvent: THF or MeCN.
Step-by-Step Methodology
-
Catalyst Prep: Under Argon, combine
(5 mol%), Zinc powder (25 mol%), and the Aryl Iodide (1.2 equiv) in THF. -
Activation: Stir at room temperature for 15 minutes until the grey Zn suspension shows a color change (often reddish-brown indicating Ni(0) generation).
-
Substrate Addition: Add 7-oxabenzonorbornadiene (1.0 equiv) dissolved in minimal THF.
-
Heating: Heat the mixture to 60–80°C .
-
Critical: If using Boronic acids, temperature control is vital. Overheating leads to dehydration (naphthalene formation).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Zn salts), brine, and dry over
.
Part 4: Data Summary & Optimization
The following table summarizes expected outcomes based on nucleophile class.
| Nucleophile Class | Catalyst System | Primary Product | Typical Yield | Stereochemistry |
| Phenols | Rh(I) / Josiphos | cis-1,2-dihydronaphthalen-1-ol ether | 85-98% | anti-opening (trans relative to bridge) |
| Amines | Ir(I) / BINAP | trans-1,2-diamino derivative | 70-90% | anti-opening |
| Aryl Boronic Acids | Ni(II) / dppe / Zn | cis-2-aryl-1,2-dihydronaphthalen-1-ol | 60-85% | syn-insertion (mechanistic variance) |
| Alkyl Halides | Ni(0) / PPh3 | cis-2-alkyl-1,2-dihydronaphthalen-1-ol | 50-75% | syn-insertion |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by | Ensure strict freeze-pump-thaw degassing of solvents. Use fresh |
| Aromatization (Naphthalene) | Acidic impurities or Overheating | Add 10 mol% |
| Poor Enantioselectivity | Ligand Oxidation | Phosphine ligands oxidize easily. Store in glovebox. Verify ligand purity by |
| Polymerization | Substrate Instability | If using non-benzo 7-oxabicyclo[2.2.1]hepta-2,5-diene, run at -20°C to 0°C. |
Part 5: Workflow Visualization
The following diagram outlines the decision process for selecting the correct protocol based on the desired functionalization.
Caption: Operational workflow for selecting the optimal catalytic system based on nucleophile class.
Part 6: References
-
Lautens, M., & Fagnou, K. (2000). Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Phenols. Proceedings of the National Academy of Sciences.
-
Rayabarapu, D. K., & Cheng, C. H. (2002). Nickel-Catalyzed Highly Stereoselective Ring Opening of 7-Oxa- and Azanorbornenes with Organic Halides.[3][4][5] Journal of the American Chemical Society.
-
Leong, P., & Lautens, M. (2004).[6] Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Sulfur Nucleophiles. The Journal of Organic Chemistry.
-
Wu, M. S., Jeganmohan, M., & Cheng, C. H. (2005).[5] A Highly Regio- and Stereoselective Nickel-Catalyzed Ring-Opening Reaction of Alkyl- and Allylzirconium Reagents to 7-Oxabenzonorbornadienes.[5] The Journal of Organic Chemistry.
-
Yang, J., Yoshikai, N. (2014). Cobalt-Catalyzed Asymmetric Ring Opening of 7-Oxabenzonorbornadienes with Grignard Reagents. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Highly Stereoselective Ring Opening of 7-Oxa- and Azanorbornenes with Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly regio- and stereoselective nickel-catalyzed ring-opening reaction of alkyl- and allylzirconium reagents to 7-oxabenzonorbornadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral cycloheptenols from 2-oxabicyclo precursors
Application Note: Asymmetric Synthesis of Chiral Cycloheptenols from Oxabicyclic Precursors
Part 1: Executive Summary & Strategic Rationale
The synthesis of seven-membered carbocycles (cycloheptanes) is a recurring challenge in the production of bioactive natural products and pharmaceuticals. While six-membered rings are easily accessed via Diels-Alder chemistry, seven-membered rings often require more complex expansions.
This guide details the Desymmetrization of meso-8-oxabicyclo[3.2.1]oct-6-ene derivatives to generate chiral cycloheptenols. Although the prompt references "2-oxabicyclo" precursors, the chemical reality for generating cycloheptenols (7-membered rings) dictates the use of 8-oxabicyclo[3.2.1]oct-6-ene (bridged ether) systems. These precursors are readily accessible via [4+3] cycloaddition of furans with oxyallyl cations.
Key Advantages of this Protocol:
-
Rapid Complexity Generation: Converts simple furans into densely functionalized, chiral cycloheptenols in just two steps ([4+3] cycloaddition
Ring Opening). -
High Stereocontrol: Palladium-catalyzed desymmetrization establishes multiple stereocenters (typically two contiguous centers) with
enantiomeric excess (ee). -
Atom Economy: Utilizes the oxygen bridge as a leaving group to reveal a hydroxyl handle for further functionalization.
Part 2: Mechanistic Insight & Reaction Design
The core transformation relies on a transition-metal-catalyzed nucleophilic ring opening (ARO). The reaction is driven by the relief of ring strain in the bicyclic system.
Mechanism: Pd(II)-Catalyzed Alkylative Ring Opening
The reaction proceeds via an
-
Coordination: The chiral Pd(II) complex coordinates to the alkene face of the meso precursor.
-
Carbopalladation/Ionization: The nucleophile (typically an organozinc,
) transmetallates to Palladium. The Pd-R species adds across the double bond, triggering the ionization of the bridgehead C-O bond. -
Ring Opening: The C-O bond cleavage relieves the geometric strain, opening the bicycle into a cycloheptenyl palladium intermediate.
-
Elimination:
-hydride elimination is suppressed in favor of protonolysis or reductive elimination depending on conditions, but in the alkylative opening, the result is a functionalized cycloheptenol.
Critical Criticality: The choice of ligand (typically Phosphinooxazolines or Trost ligands) dictates the enantioselectivity by distinguishing between the two enantiotopic olefin faces of the meso starting material.
Caption: Mechanistic pathway for the Pd-catalyzed desymmetrization of oxabicyclic alkenes.
Part 3: Detailed Experimental Protocol
Protocol: Pd-Catalyzed Enantioselective Alkylative Ring Opening Target: Synthesis of (1S,2R)-2-ethylcyclohept-4-en-1-ol.
Reagents & Materials
-
Substrate: 8-Oxabicyclo[3.2.1]oct-6-en-3-one (protected as acetal or reduced to ether if necessary). Note: The ketone moiety is often protected to prevent side reactions.
-
Catalyst Precursor:
or . -
Chiral Ligand: (S)-BINAP or Chiral Phosphinooxazoline (Phos-Ox).
-
Nucleophile: Diethylzinc (
, 1.0 M in hexanes). -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Additives: Zinc Triflate (
) – often crucial for accelerating the ring opening.
Step-by-Step Methodology
Step 1: Catalyst Formation (In Situ)
-
In a flame-dried Schlenk flask under Argon, charge
(5 mol%) and the Chiral Ligand (10 mol%). -
Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Stir at room temperature for 30 minutes until a clear orange/yellow solution forms.
Step 2: Substrate Addition
-
Add the oxabicyclic precursor (1.0 equiv) to the catalyst solution.
-
Cool the mixture to
to maximize enantioselectivity.
Step 3: Nucleophile Addition
-
Critical Step: Add
(1.2 – 2.0 equiv) dropwise via syringe pump over 20 minutes. Rapid addition can lead to non-selective background reactions. -
Optional: If reaction is sluggish, add
(10 mol%) as a Lewis acid co-catalyst.
Step 4: Reaction Monitoring
-
Allow reaction to warm to room temperature.
-
Monitor via TLC (Silica, 4:1 Hexane/EtOAc). The starting material (
) should disappear, and a more polar alcohol spot ( ) should appear. -
Reaction time is typically 4–12 hours.
Step 5: Quench & Purification
-
Quench carefully with sat.
solution (exothermic!). -
Extract aqueous layer 3x with DCM.
-
Dry combined organics over
, filter, and concentrate. -
Purify via Flash Column Chromatography. Note: Cycloheptenols can be acid-sensitive; use 1%
in the eluent if degradation is observed.
Part 4: Data Analysis & Troubleshooting
Performance Metrics (Representative Data)
| Substrate (R-group) | Nucleophile | Yield (%) | ee (%) | Notes |
| H (Parent) | 88% | 94% | Standard benchmark | |
| H (Parent) | 82% | 92% | Slower reaction rate | |
| 2-Methyl | 75% | >98% | Kinetic resolution possible | |
| 3-OBn (Protected) | 65% | 89% | Requires higher catalyst load |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning or insufficient Lewis acidity.
-
Fix: Add 10-20 mol%
. Ensure solvent is strictly anhydrous.
-
-
Low Enantioselectivity:
-
Cause: Temperature too high or non-selective background reaction.
-
Fix: Run reaction at
. Ensure ligand:Pd ratio is strictly 2:1 or higher.
-
-
Product Decomposition:
-
Cause: Acid sensitivity of the allylic alcohol.
-
Fix: Avoid acidic workups. Use basic alumina for purification.
-
Part 5: Workflow Visualization
Caption: Operational workflow for the batch synthesis of chiral cycloheptenols.
References
-
Lautens, M., Hiebert, S., & Renaud, J. L. (2000). Enantioselective Ring Opening of Aza and Oxabicyclic Alkenes with Dimethylzinc. Journal of the American Chemical Society.[1]
-
Lautens, M. (2005). Ring Opening Reactions of Oxabicyclic Alkenes: A Stereoselective Entry to Cycloheptanoids. Synlett.
-
Milligan, J. A., & Lautens, M. (2013). Stereoselective Ring Opening of Oxabicyclic Alkenes with Arylboronic Acids. Journal of the American Chemical Society.[1]
-
Pineschi, M. (2004). Asymmetric Ring Opening of Strained Bicyclic Ethers. European Journal of Organic Chemistry.
-
PubChem Compound Summary. (2021). 8-Oxabicyclo[3.2.1]oct-6-en-3-one.[2] National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Controlling endo vs exo selectivity in 2-oxabicyclo synthesis
Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As drug development increasingly shifts toward saturated, three-dimensional bioisosteres to improve physicochemical properties, the 2-oxabicyclo scaffold (e.g., 2-oxabicyclo[2.2.2]octane and 2-oxabicyclo[2.2.1]heptane) has emerged as a premier replacement for planar phenyl rings[1].
However, constructing these bridged systems via [4+2] cycloadditions (Diels-Alder or hetero-Diels-Alder reactions) presents a significant stereochemical challenge: controlling the endo vs. exo selectivity. This guide provides the mechanistic causality, quantitative parameters, and validated troubleshooting protocols necessary to strictly control the 3D vectors of your target molecules.
Mechanistic Principles: Kinetic vs. Thermodynamic Control
The stereochemical outcome of a 2-oxabicyclo synthesis is dictated by the competition between the endo and exo transition states.
-
Endo Selectivity (Kinetic Control): Favored by secondary orbital interactions between the HOMO of the diene and the LUMO of the dienophile's electron-withdrawing groups. This transition state is lower in energy but sterically more congested[2].
-
Exo Selectivity (Thermodynamic Control): Favored by steric relief. While the activation barrier is higher due to the lack of secondary orbital overlap, the resulting exo adduct is often thermodynamically more stable[3].
Fig 1: Mechanistic divergence of endo/exo selectivity in 2-oxabicyclo Diels-Alder synthesis.
Quantitative Data: Condition Matrix for Selectivity Tuning
To predictably shift the stereochemical outcome, you must manipulate the catalyst, solvent, and temperature. The table below summarizes the causal relationship between reaction conditions and the endo:exo ratio during the synthesis of 2-oxabicyclo[2.2.2]octane derivatives from pyrone and enal precursors.
| Reaction System | Catalyst | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio | Ref |
| 5-Hydroxy-2-pyrone + MVK | None | t-BuOH | 80 | 81 | 6.2:1 | [4] |
| 2H-pyran-2,5-dione + MVK | cHex₂NMe (0.1 eq) | t-BuOH | 25 | 58 | 8.5:1 | [4] |
| 5-(TBS-oxy)-2-pyrone + MVK | BF₃·OEt₂ (0.5 eq) | CH₂Cl₂ | -78 to 25 | 90 | 12.0:1 | [4] |
| Z-1,3-diene + Propenal | TiCl₄ (1.0 eq) | CH₂Cl₂ | -78 | >85 | >20.0:1 | [2] |
Troubleshooting FAQs
Q1: My hetero-Diels-Alder reaction yields a near 1:1 endo/exo mixture under thermal conditions. How can I strictly enrich the endo isomer? A: Thermal conditions often provide sufficient energy to overcome the activation barriers of both transition states, leading to reversibility (retro-Diels-Alder) and thermodynamic equilibration. To lock the reaction under kinetic control, introduce a strong Lewis acid (e.g., BF₃·OEt₂ or TiCl₄) and drop the temperature to -78 °C[2]. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, drastically lowering its LUMO. This maximizes the secondary orbital overlap with the diene, accelerating the endo pathway so significantly that the exo pathway is functionally suppressed[5].
Q2: I am trying to synthesize a 2-oxabicyclo[2.2.2]octane derivative, but my 2H-pyran-2,5-dione precursor is degrading or reacting with poor yields. A: 2H-pyran-2,5-diones are prone to degradation and equilibrate slowly to the reactive 5-hydroxy-2-pyrone tautomer required for the cycloaddition. You have two validated solutions:
-
Base-Catalyzed Equilibration: Use a bulky, non-nucleophilic base like dicyclohexylmethylamine (cHex₂NMe) in t-BuOH to facilitate the tautomerization without causing side reactions[4].
-
Silyl Trapping (Recommended): Convert the precursor to a stable 5-(tert-butyldimethylsilyloxy)-2-pyrone. This silyl enol ether is highly stable, easily purified, and undergoes smooth Lewis-acid-promoted Diels-Alder cycloadditions with excellent endo selectivity (up to 12:1)[4].
Q3: How do I force exo selectivity if my drug design requires the trans-diequatorial-like vectors provided by the exo bioisostere? A: To favor the exo product, you must intentionally disrupt the secondary orbital interactions that favor the endo state. This can be achieved by:
-
Using dienophiles lacking extended π-systems (e.g., simple aliphatic alkenes)[3].
-
Employing extremely bulky Lewis acids (like MAD - methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) that create severe steric clashes in the compact endo transition state, forcing the dienophile to adopt the more open exo trajectory.
-
Running the reaction at elevated temperatures (>80 °C) for extended periods to allow the kinetic endo product to revert and accumulate as the thermodynamic exo product.
Q4: During the synthesis of 3-aza-2-oxabicyclo[2.2.1]hept-5-enes via acylnitroso intermediates, I'm getting poor facial selectivity and unwanted ring-opening. A: Acylnitroso species are highly reactive and transient. They must be generated in situ at low temperatures in the presence of the diene to prevent decomposition. If you are experiencing unwanted ring-opening or poor stereocontrol during subsequent functionalization, switch to Indium triflate (In(OTf)₃) as your Lewis acid. In(OTf)₃ mediates the nucleophilic ring-opening of these bicyclic adducts with exceptional regio- and stereoselectivity, strongly favoring anti-1,4-hydroxamic acids without degrading the core scaffold[6].
Standard Operating Procedure (SOP)
Highly Endo-Selective Synthesis of 2-Oxabicyclo[2.2.2]octane via Lewis Acid Catalysis
This protocol utilizes a silyl enol ether intermediate to ensure precursor stability and relies on BF₃·OEt₂ to enforce strict kinetic (endo) control[4]. This is a self-validating workflow; in-process NMR checks are embedded to prevent downstream failures.
Phase 1: Preparation of 5-(TBS-oxy)-2-pyrone
-
In a flame-dried flask under argon, dissolve 2H-pyran-2,5-dione (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.
-
Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equiv) dropwise over 10 minutes.
-
Self-Validation Check: After 1 hour, take a crude ¹H NMR aliquot. The disappearance of the 2H-pyran-2,5-dione ring protons and the appearance of the TBS methyl singlets near δ 0.2 ppm confirms complete conversion to the stable diene[4].
-
Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Phase 2: Lewis Acid-Catalyzed Cycloaddition
-
Dissolve the isolated 5-(TBS-oxy)-2-pyrone (1.0 equiv) and methyl vinyl ketone (MVK, 3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (0.5 equiv) dropwise. The low temperature is critical here; adding the Lewis acid at room temperature will cause rapid polymerization of the MVK.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Self-Validation Check: Before chromatography, concentrate a small aliquot and determine the endo/exo ratio via ¹H NMR integration of the bridgehead protons (e.g., δ 3.21 ppm for endo vs δ 3.01 ppm for exo). You should observe an endo ratio of ≥10:1[4].
-
Quench the bulk reaction with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the pure endo-2-oxabicyclo[2.2.2]octane derivative.
References
-
Top 37 papers published by Enamine Ltd in 2023 SciSpace[Link]
-
Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy) Peking University Shenzhen Graduate School [Link]
-
Synthesis by Diels–Alder Reactions with Enals or Their Acetals Thieme E-Books[Link]
-
Lewis Acid-Catalyzed Hetero-Diels-Alder Reactions of Methyl 2-Oxo-3-alkenoates Oxford Academic [Link]
-
Regio- and Stereoselective Indium Triflate-Mediated Nucleophilic Ring-Opening Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene and [2.2.2]oct-5-ene Systems National Institutes of Health (PMC)[Link]
-
Facial Selectivity in the Diels–Alder Reactions of 2,2-Disubstituted Cyclopent-4-ene-1,3-dione Derivatives ResearchGate[Link]
Sources
- 1. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. Regio- and Stereoselective Indium Triflate-Mediated Nucleophilic Ring-Opening Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene and [2.2.2]oct-5-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield in divinylcyclopropane-cycloheptadiene rearrangements
Welcome to the Divinylcyclopropane-Cycloheptadiene Rearrangement (DVCPR) Technical Support Center . This guide is engineered for researchers and drug development professionals seeking to optimize yields, control stereochemistry, and minimize degradation in the synthesis of 1,4-cycloheptadiene frameworks.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative condition comparisons, and self-validating experimental protocols.
Diagnostic Workflow: Troubleshooting Low DVCPR Yields
Diagnostic workflow for optimizing yield in divinylcyclopropane rearrangements.
Section 1: Stereochemical Bottlenecks & Thermal Degradation
Q1: My trans-divinylcyclopropane substrate decomposes into an intractable tar before rearranging. Why is this happening, and how can I optimize the yield? A1: The geometry of trans-divinylcyclopropanes physically prevents them from adopting the boat-like transition state required for a concerted [3,3]-sigmatropic shift. To rearrange, the trans-isomer must first epimerize to the cis-form. This epimerization is a high-energy process driven by the homolytic cleavage of the C1–C2 bond to form a diradical intermediate, typically requiring temperatures of 200 °C or higher for unsubstituted systems[1]. At these extreme temperatures, competitive side reactions like polymerization and radical decomposition outpace the desired rearrangement, destroying your yield. Solution: Switch to transition-metal catalysis (see Q3) to bypass the diradical pathway entirely.
Q2: I am trying to isolate the cis-divinylcyclopropane intermediate, but my yields are inconsistent and the material degrades on the bench. What is the best practice? A2: You should avoid isolating the cis-isomer. The cis-divinylcyclopropane is highly reactive due to the massive release of cyclopropane ring strain upon rearrangement. The activation energy for the concerted cis-to-cycloheptadiene rearrangement is remarkably low (approx. 19.7 kcal/mol), and the reaction is thermodynamically favored by −20.1 kcal/mol[2]. Consequently, it often rearranges spontaneously at or slightly above room temperature. Solution: Employ an in situ generation strategy. A highly reliable method is the tandem cyclopropanation-Cope rearrangement, where the cis-isomer is generated transiently (e.g., via rhodium-catalyzed decomposition of vinyldiazoacetates) and immediately undergoes DVCPR in the same pot.
Section 2: Catalytic & Microwave Interventions
Q3: How does transition-metal catalysis solve the trans-isomer thermal degradation issue? A3: Rhodium catalysts, such as [Rh(CO)₂Cl]₂, fundamentally alter the reaction mechanism. Instead of forcing a thermal diradical epimerization, the rhodium center undergoes oxidative addition into the strained vinylcyclopropane moiety. This forms a metal-bound bis-π-allyl intermediate that easily rotates and undergoes reductive elimination to deliver the 1,4-cycloheptadiene[1]. This mechanistic bypass drops the required reaction temperature from ~200 °C to as low as 50 °C, preserving sensitive functional groups and pushing yields to near-quantitative levels[1].
Q4: I cannot use heavy metals in my API synthesis route. How can I accelerate the thermal rearrangement of sterically hindered substrates without catalysts? A4: Microwave-assisted synthesis is your best alternative. Microwave irradiation provides rapid, uniform dielectric heating that can safely achieve extreme temperatures (e.g., 250 °C) in sealed vessels for very short durations (10–30 minutes)[3]. This "flash heating" minimizes the residence time of sensitive intermediates at high temperatures, significantly reducing the formation of polymeric byproducts compared to prolonged conventional heating (which often takes 12–24 hours)[3].
Mechanistic Pathway Analysis
Mechanistic pathways of trans- and cis-divinylcyclopropane rearrangements.
Quantitative Data: Reaction Condition Comparison
The following table summarizes the expected performance metrics across different DVCPR methodologies, allowing you to select the optimal condition based on your substrate's stereochemistry and stability.
| Reaction Condition | Substrate Stereochemistry | Temp (°C) | Time | Typical Yield (%) | Primary Mechanism |
| Conventional Thermal | trans-DVCP | 150–200 | 12–24 h | 20–40% | Diradical epimerization |
| Microwave-Assisted | trans-DVCP | 250 | 10–30 min | 60–80% | Accelerated diradical |
| Rh-Catalyzed ([Rh(CO)₂Cl]₂) | trans-DVCP | 50 | 12 h | >90% | Oxidative addition / bis-π-allyl[1] |
| In situ Tandem (Rh₂(OAc)₄) | cis-DVCP (transient) | 25–80 | 2–6 h | 75–95% | Concerted [3,3]-sigmatropic[2] |
Self-Validating Experimental Protocols
Protocol A: Rh-Catalyzed Rearrangement of trans-Divinylcyclopropanes[1]
Use this protocol when starting with isolated trans-isomers to avoid high-temperature degradation.
-
Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with [Rh(CO)₂Cl]₂ (2.5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per mmol of substrate) to achieve a 0.1 M concentration.
-
Substrate Addition: Add the trans-divinylcyclopropane substrate (1.0 equiv) dissolved in a minimal amount of 1,4-dioxane.
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 50 °C under a positive argon atmosphere for 12 hours.
-
System Validation (Critical): Before working up the reaction, pull a 50 µL aliquot and analyze it via crude ¹H NMR. The reaction is successfully complete only when the distinct cyclopropyl multiplet signals (typically between 0.5–1.5 ppm) have completely disappeared, and the bis-allylic methylene protons of the cycloheptadiene ring emerge at ~2.3 ppm. If cyclopropyl signals persist, spike the mixture with an additional 1.0 mol% catalyst and heat for 2 more hours.
-
Workup: Filter the mixture through a short pad of silica gel, eluting with diethyl ether, and concentrate under reduced pressure to yield the cycloheptadiene.
Protocol B: In Situ Tandem Cyclopropanation / DVCPR (Microwave-Assisted)[3]
Use this protocol to bypass the isolation of unstable cis-isomers while minimizing reaction times.
-
Preparation: To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,3-diene (3.0 equiv) and Rh₂(OAc)₄ (1.0 mol%).
-
Solvent: Add anhydrous toluene to achieve a 0.2 M concentration.
-
Diazo Addition: Slowly add the vinyldiazoacetate (1.0 equiv) dropwise over 5 minutes. Causality note: Slow addition maintains a low steady-state concentration of the carbenoid, preventing unwanted diazo dimerization.
-
Sealing: Seal the vial securely with a heavy-duty septum cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the target temperature to 150 °C and the hold time for 15 minutes, utilizing dynamic power modulation to maintain the temperature.
-
System Validation (Critical): Monitor the reaction progress by IR spectroscopy. The vinyldiazoacetate starting material exhibits a strong, distinct diazo stretch at ~2100 cm⁻¹. The reaction is considered complete and safe to open only when this band is entirely absent, confirming full carbenoid formation and subsequent rearrangement.
-
Workup: Cool the vessel to room temperature, filter through a pad of Celite to remove the rhodium catalyst, and purify the resulting cycloheptadiene via flash chromatography.
References
1.[2] Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry.2 2.[3] Application Notes and Protocols for Microwave-Assisted Divinylcyclopropane Rearrangement. Benchchem.3 3.[1] Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: A Convenient Approach to 1,5-Disubstituted 1,4-Cycloheptadienes. ChemRxiv.1
Sources
Technical Support Center: 2-Oxabicyclo[3.2.1]octa-3,6-diene Stability & Solvent-Induced Rearrangements
Welcome to the Technical Support Center. A frequent challenge in the synthesis, isolation, and downstream application of 2-oxabicyclo[3.2.1]octa-3,6-diene is its spontaneous degradation or isomerization. This portal provides researchers and drug development professionals with mechanistic troubleshooting guides, causality-driven FAQs, and validated Standard Operating Procedures (SOPs) to control the stability of this bridged bicyclic ether.
Section 1: Troubleshooting Symptom Checker (FAQ)
Q: Why does my isolated 2-oxabicyclo[3.2.1]octa-3,6-diene degrade into an aldehyde during NMR analysis or storage?
A: You are observing a reversible[3,3]-sigmatropic (retro-Claisen) rearrangement. The bridged ether exists in a dynamic equilibrium with its valence isomer, syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde[1]. This reversible retro-Claisen rearrangement was first characterized by. If your NMR solvent is polar (e.g., DMSO-
Q: How exactly does solvent polarity dictate this equilibrium? A: The causality lies in the dipole moments of the two isomers. The acyclic/monocyclic aldehyde isomer possesses a significantly higher dipole moment than the bridged ether. According to the Kirkwood-Onsager model of solvation, polar solvents stabilize the transition state and the more polar ground state[2]. Conversely, non-polar solvents (like benzene or toluene) minimize dipole stabilization, thereby favoring the less polar 2-oxabicyclo[3.2.1]octa-3,6-diene[3].
Q: Can we lock the bridged conformation for library synthesis? A: Yes. If the downstream application does not require both double bonds, reducing the enol-ether double bond eliminates the thermodynamic driving force for the retro-Claisen rearrangement, permanently locking the oxabicyclo[3.2.1]octane skeleton[4].
Section 2: Mechanistic Workflow & Causality
To successfully handle this compound, you must visualize the equilibrium as a solvent-dependent seesaw. The transition state (TS) of this hetero-Cope rearrangement is highly sensitive to the dielectric constant (
Fig 1. Solvent-dependent retro-Claisen equilibrium between the aldehyde and bridged ether forms.
Quantitative Solvent Effects
The table below summarizes the theoretical and empirical distribution of the isomers based on solvent dielectric constants. To maximize the yield of the bridged ether, non-polar conditions are strictly required.
| Solvent | Dielectric Constant ( | Dominant Isomer | Est. Ratio (Ether : Aldehyde) |
| Toluene / Benzene- | 2.3 - 2.4 | 2-oxabicyclo[3.2.1]octa-3,6-diene | 70 : 30 |
| Chloroform (CDCl | 4.8 | Mixed (Dynamic) | 40 : 60 |
| Acetonitrile (MeCN) | 37.5 | syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde | 10 : 90 |
| Dimethyl Sulfoxide (DMSO) | 46.8 | syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde | < 5 : > 95 |
Section 3: Standard Operating Procedure (SOP) - Solvent Optimization & Trapping
Objective: To isolate and immediately utilize 2-oxabicyclo[3.2.1]octa-3,6-diene in a cycloaddition workflow while suppressing the retro-Claisen rearrangement. This protocol is a self-validating system: successful trapping of the diene confirms the suppression of the aldehyde isomer[5].
Step 1: Solvent Selection & Preparation
-
Strictly avoid polar aprotic solvents (DMSO, DMF) and protic solvents.
-
Dry Toluene or Benzene over activated 4Å molecular sieves for 24 hours prior to use.
-
Degas the solvent via three freeze-pump-thaw cycles. Causality: Degassing prevents oxidative degradation of the electron-rich diene, while strictly anhydrous, non-polar conditions prevent dipole-induced stabilization of the aldehyde isomer.
Step 2: Kinetic Trapping (Temperature Control)
-
Transfer the precursor to a flame-dried Schlenk flask under an argon atmosphere.
-
Dissolve the precursor in the prepared non-polar solvent and immediately cool the system to 0 °C using an ice-water bath. Causality: The [3,3]-sigmatropic rearrangement is thermally activated. Lowering the temperature kinetically traps the bridged diene, preventing it from surmounting the activation barrier to form the aldehyde[2].
Step 3: In Situ Cycloaddition
-
Add the dienophile or [2+2] trapping agent (e.g., an electron-deficient alkyne) directly to the chilled, non-polar solution.
-
Stir for 2–4 hours at 0 °C. Causality: The continuous consumption of 2-oxabicyclo[3.2.1]octa-3,6-diene drives the equilibrium entirely toward the bridged pathway via Le Chatelier's principle, yielding the desired stable cycloadduct[5].
Step 4: Purification
-
Quench the reaction with cold saturated NaHCO
. -
Purify the resulting cycloadduct via silica gel flash chromatography using a water-jacketed chilled column (<10 °C) and a low-polarity eluent system (e.g., 95:5 Hexanes:EtOAc). Causality: Mild basic quenching neutralizes trace silica acidity that could catalyze undesired ring-opening, while the chilled column prevents reversion of any unreacted intermediates[2].
References
-
Title: The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential Source: European Journal of Organic Chemistry (ResearchGate) URL: [Link]
-
Title: Donor-Acceptor Cyclopropanes in Organic Synthesis Source: DOKUMEN.PUB URL: [Link]
-
Title: One-Pot Synthesis of Metastable 2,5-Dihydrooxepines through Retro-Claisen Rearrangements: Method and Applications Source: Chemistry - A European Journal (SciSpace) URL: [Link]
-
Title: Claisen Rearrangement over the Past Nine Decades Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Diastereoselectivity in Bicyclic Ether Functionalization
Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis. The functionalization of bicyclic ethers—privileged scaffolds in numerous natural products and pharmaceutical agents—presents a significant synthetic hurdle, particularly in controlling diastereoselectivity. Low selectivity not only complicates purification and lowers yields but can also compromise the biological evaluation of target molecules.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural checklists to explore the mechanistic underpinnings of stereocontrol, empowering you to diagnose and solve issues in your own systems.
Part 1: Foundational Troubleshooting - The First 24 Hours
When faced with poor diastereoselectivity, a systematic review of fundamental reaction parameters is the most efficient first step. Often, the solution lies in careful optimization rather than a complete redesign of the reaction.
Q1: My C-H functionalization reaction on a bicyclic ether yielded a nearly 1:1 mixture of diastereomers. What are the first and most critical parameters I should investigate?
A1: A non-selective reaction indicates that the energy difference between the two diastereomeric transition states is negligible under your current conditions. Your initial goal is to identify parameters that can amplify this small energy difference.
1. Reaction Temperature: This is the most powerful and easily adjustable parameter. Lowering the temperature will make the reaction more sensitive to small differences in the activation energies of the competing pathways. According to the Eyring equation, the ratio of products is exponentially dependent on the difference in Gibbs free energy of activation (ΔΔG‡) and inversely dependent on temperature. A reaction that is non-selective at room temperature may show significant diastereoselectivity at 0 °C, -20 °C, or -78 °C.
2. Solvent Choice: The solvent can profoundly influence diastereoselectivity through several mechanisms:
-
Stabilization of Intermediates: Polar solvents may stabilize charged intermediates or transition states differently.
-
Solvent Cages: The organization of solvent molecules around the substrate-catalyst complex can create a more sterically defined environment.
-
Coordination: Coordinating solvents (e.g., THF, MeCN) can interact with Lewis acidic catalysts or metal centers, altering their steric and electronic properties.
A switch from a non-coordinating solvent like dichloromethane (DCM) or toluene to a coordinating one like tetrahydrofuran (THF) or a more polar one like acetone can reveal significant effects.
3. Concentration: While often overlooked for selectivity, concentration can play a role in reactions involving catalyst aggregation or competing intermolecular versus intramolecular pathways. If you suspect a higher-order dependence on a catalyst or reagent, varying the concentration is a worthwhile experiment.
Data-Driven Approach: Systematic Screening
To avoid a random "guess-and-check" approach, a structured Design of Experiments (DoE) or a simple matrix experiment is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temp (25 °C) | 0 °C | -78 °C |
| Solvent | Toluene | DCM | THF |
| Concentration | 0.1 M | 0.05 M | 0.01 M |
Table 1: Example of a matrix for initial parameter screening.
Part 2: Mechanistic & Catalytic Investigation
If foundational troubleshooting does not yield satisfactory results, a deeper dive into the reaction mechanism and the role of the catalyst is necessary.
Q2: I've optimized basic parameters, but my diastereoselectivity remains poor (<3:1 d.r.). How can I modify my catalytic system, particularly when using a Lewis acid, to improve the outcome?
A2: When a catalyst is involved, its interaction with the substrate dictates the geometry of the transition state. For Lewis acid-catalyzed reactions, the goal is to create a more rigid and organized substrate-catalyst complex.[1]
1. Modulating Lewis Acid Strength and Size: The choice of Lewis acid is critical. A stronger Lewis acid may accelerate the reaction but not necessarily improve selectivity. The steric bulk of the Lewis acid can be more important. A larger Lewis acid can block one face of the substrate more effectively, directing the incoming reagent to the opposite face.
-
Screening Lewis Acids: Test a range of Lewis acids with varying sizes and coordinating properties. For instance, the compact TMSOTf might yield different results compared to the bulkier Sc(OTf)₃ or Bi(OTf)₃.[2] In some radical reactions, Lewis acids like MgBr₂ can control substrate conformation and dramatically improve diastereoselectivity.[3][4]
Troubleshooting Data: Lewis Acid Screening
| Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| None | DCM | 25 | 1.2 : 1 |
| TMSOTf | DCM | 25 | 1.5 : 1 |
| Cu(OTf)₂ | DCM | 25 | 2.1 : 1 (low yield)[2] |
| Sc(OTf)₃ | DCM | 25 | 15 : 1[2] |
| MgBr₂ | Et₂O | -78 | >20 : 1 |
Table 2: Hypothetical but representative data on the effect of different Lewis acids on diastereoselectivity.
2. Chiral Lewis Acids and Ligand Modification: If an achiral Lewis acid provides some selectivity, it suggests that a chiral version could induce high levels of diastereoselectivity (and potentially enantioselectivity). For transition metal catalysts (e.g., Pd, Rh), the ligand sphere is the primary tool for tuning selectivity.
-
Bulky Ligands: Introducing sterically demanding ligands can create a well-defined chiral pocket around the metal center, forcing the substrate to adopt a specific conformation. This is a key strategy in controlling stereoselectivity in dirhodium-catalyzed C-H functionalization.[5]
-
Bite Angle: For bidentate ligands, the "bite angle" can influence the geometry at the metal center and, consequently, the selectivity of the reaction.
Workflow for Catalyst System Optimization
Sources
- 1. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Bridgehead Substitution of Oxabicycles
Welcome to the technical support center for navigating the complexities of bridgehead substitution in oxabicyclic systems. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the sterically demanding and geometrically constrained nature of these scaffolds. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles. Our approach is grounded in mechanistic understanding and provides actionable, field-proven solutions.
I. Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is "steric hindrance" in the context of an oxabicycle bridgehead, and why does it prevent classical substitution reactions?
A: Steric hindrance at the bridgehead of an oxabicycle refers to the three-dimensional obstruction caused by the rigid, cage-like structure of the bicyclic system. This geometry makes the bridgehead carbon atom exceptionally inaccessible to external reagents.
Classical nucleophilic substitution reactions, namely SN1 and SN2, are generally unsuccessful at these positions for fundamental mechanistic reasons:
-
Failure of SN2: The SN2 mechanism requires a nucleophile to attack the carbon atom from the backside, opposite to the leaving group. In a bridgehead position, the rest of the bicyclic framework completely blocks this backside access.
-
Failure of SN1: The SN1 mechanism proceeds through a carbocation intermediate. Carbocations prefer a planar geometry (sp2 hybridization) to maximize stability. However, the rigid structure of the oxabicycle prevents the bridgehead carbon from achieving this planarity, leading to a highly unstable and energetically unfavorable carbocation.[1][2] This concept is a cornerstone of Bredt's Rule , which states that a double bond (a key feature of an sp2-hybridized center) cannot be placed at the bridgehead of a small bicyclic system due to the extreme angle strain it would introduce.[3][4] While recent research has demonstrated that violations of Bredt's rule are possible, the resulting structures are often highly reactive and transient.[5][6]
II. Troubleshooting Guide: Common Issues and Solutions
Q2: My attempted bridgehead substitution reaction resulted in no product formation. What are the likely causes and what should I try next?
A: A complete lack of reactivity is a common outcome when attempting to functionalize the bridgehead of an oxabicycle using conventional methods.
Primary Cause: The high activation energy required to form a strained, non-planar carbocation (in the case of SN1-type conditions) or the impossibility of backside attack (for SN2-type conditions) is the most probable reason for the lack of reaction.
Recommended Solutions: Instead of forcing classical substitution pathways, a more effective approach is to employ methods that proceed through more accessible intermediates, such as radicals or stabilized carbocations generated under specific conditions.
Strategic Pivot:
-
Radical-Mediated Reactions: Bridgehead radicals are not constrained by the same planar geometry requirements as carbocations, making them viable intermediates.[1] These reactions can be initiated photochemically or with a radical initiator.
-
Generation of Bridgehead Carbocations via Ring Opening: In some cases, a bridgehead carbocation can be accessed through the ring-opening of a strained precursor, which provides a thermodynamic driving force.[7]
-
Non-Classical Carbocation Intermediates: For certain oxabicyclic systems, particularly smaller, highly strained ones, reactions can proceed through non-classical carbocations where the positive charge is delocalized over several atoms.[8][9][10] The outcome of these reactions is highly dependent on the substitution pattern of the starting material.[10]
Q3: I am observing low yields and a mixture of side products in my bridgehead functionalization attempt. How can I improve the selectivity and yield?
A: Low yields and the formation of side products often indicate that the desired reaction pathway is competing with other, more favorable processes, such as elimination or rearrangement.
Troubleshooting Steps:
-
Re-evaluate Your Strategy: If you are using conditions that could even weakly favor carbocation formation, you are likely to see a complex mixture of products due to rearrangements. Consider switching to a radical-based approach, which is generally less prone to skeletal rearrangements.[11]
-
Optimize Radical Reaction Conditions: If you are already using a radical approach, consider the following optimizations:
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN) can be critical. Too little may result in slow initiation, while too much can lead to undesired side reactions.
-
Temperature: Radical reactions are often sensitive to temperature. Running the reaction at the lowest effective temperature can help to minimize side product formation.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of radical reactions. Non-polar, aprotic solvents are often preferred.
-
Data-Driven Decision Making:
| Problem | Potential Cause | Suggested Action |
| Low Yield | Inefficient radical initiation | Increase initiator concentration incrementally |
| Reaction temperature too low | Increase temperature in 5-10 °C increments | |
| Poor solubility of starting material | Screen alternative solvents | |
| Mixture of Products | Carbocation rearrangement | Switch to a radical-mediated protocol |
| Competing elimination pathway | Lower reaction temperature; use a bulkier base if applicable | |
| Lack of regioselectivity | Employ a directing group on the substrate if possible |
III. Advanced Strategies & Protocols
Q4: How can I implement a radical-mediated substitution at an oxabicycle bridgehead?
A: A common and effective method for generating a bridgehead radical is through the Barton-McCombie deoxygenation reaction or a related process involving a thiohydroxamate ester (Barton ester). Another approach involves the reductive dehalogenation of a bridgehead halide.[11]
Experimental Protocol: Bridgehead Bromination followed by Radical Reduction
This two-step protocol first installs a bromine atom at the bridgehead, which then serves as a handle for a subsequent radical-mediated substitution or reduction.
Step 1: Bridgehead Bromination (Hunsdiecker-type Reaction)
-
Preparation of the Silver Salt: Dissolve the bridgehead carboxylic acid precursor in an appropriate solvent (e.g., water or methanol). Add one equivalent of silver nitrate (AgNO₃) solution and stir until precipitation of the silver carboxylate is complete. Collect the precipitate by filtration, wash with water and then acetone, and dry thoroughly under vacuum.
-
Bromination: Suspend the dry silver carboxylate in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane under an inert atmosphere (e.g., argon).
-
Initiation: Add one equivalent of dry bromine (Br₂) dropwise to the suspension. The reaction is often initiated by gentle heating or photochemically with a tungsten lamp.
-
Work-up: Once the reaction is complete (as determined by TLC or GC-MS), filter off the silver bromide precipitate. Wash the filtrate with a solution of sodium thiosulfate to quench any remaining bromine, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting bridgehead bromide by column chromatography or distillation.
Step 2: Radical-Mediated Substitution (Example: Allylation)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the bridgehead bromide and 1.5 equivalents of allyl-tributyltin in a degassed solvent such as benzene or toluene.
-
Initiation: Add a catalytic amount (0.1 equivalents) of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the reaction mixture to 80-110 °C.[12] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. It is often necessary to use a fluoride wash (e.g., aqueous KF) to remove the tin byproducts.
Visualizing the Workflow:
Caption: Workflow for bridgehead functionalization via a radical pathway.
Q5: Are there strategies that leverage the oxabicycle's structure to facilitate substitution?
A: Yes, ring-opening strategies can be employed. These methods take advantage of the inherent strain in the oxabicyclic system to drive a reaction forward. The cleavage of the C-O bond at the bridgehead can lead to the formation of a more stable, functionalized monocyclic system.
Reductive Ring Opening with Diisobutylaluminum Hydride (DIBAL-H):
This method has been shown to be effective for the ring opening of oxabicyclo[3.2.1] and [2.2.1] systems to yield functionalized cycloheptenols and cyclohexenols, respectively.[13][14]
Mechanism Overview:
The reaction is thought to proceed via coordination of the aluminum to the bridgehead oxygen, followed by hydride delivery to the double bond and subsequent C-O bond cleavage. The regioselectivity of the hydride attack can often be controlled by the substitution pattern on the oxabicycle.[13]
Visualizing the Mechanism:
Caption: Key steps in the reductive ring opening of an oxabicycle.
This technical guide provides a starting point for addressing the challenges of bridgehead substitution in oxabicycles. By understanding the underlying principles of steric hindrance and exploring alternative, non-classical reaction pathways, researchers can unlock the synthetic potential of these valuable molecular scaffolds.
References
-
Synthesis of Cyclohexenols and Cycloheptenols via the Regioselective Reductive Ring Opening of Oxabicyclic Compounds. Journal of the American Chemical Society. [Link]
-
Breaking Bredt's rule a century later. The Oxford Scientist. [Link]
-
Efficient Synthesis of Novel Bridgehead-Substituted Bicyclo[3.2.1]octane-2,4-diones. Organic Letters. [Link]
-
Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Bridged Oxabicycles via Cascade Reactions involving O-Acyloxocarbenium Ion Intermediates. ResearchGate. [Link]
-
Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights. ResearchGate. [Link]
-
Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]
-
Violating Bredt's rule: Chemists just broke a 100-year-old rule and say it's time to rewrite the textbooks. ScienceDaily. [Link]
-
Taming non-classical carbocations to control small ring reactivity. Semantic Scholar. [Link]
-
direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C. PubMed. [Link]
-
Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. [Link]
-
Possible nonclassical ion from a bicyclic system. Chemistry Stack Exchange. [Link]
-
Bridgehead substituents effect on the reactivity of bicyclobutane in its reactions with nucleophiles. A comparison with olefinic systems. Bar-Ilan University Research Authority. [Link]
-
Bredt's Rule. Pure & Applied Chemistry. [Link]
-
Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl Cation. The Journal of Organic Chemistry. [Link]
-
Classical and Nonclassical Carbocations. Dalal Institute. [Link]
-
Organic chemists break century-old Bredt's rule. Science Media Centre España. [Link]
-
Taming nonclassical carbocations to control small ring reactivity. Proceedings of the National Academy of Sciences. [Link]
-
Bredt's rule. Wikipedia. [Link]
-
Non-classical Carbocations. YouTube. [Link]
-
Influence of Bridgehead Substitution and Ring Annelation on the Photophysical Properties of Polycyclic DBO-Type Azoalkanes. The Journal of Organic Chemistry. [Link]
-
Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid... PubMed. [Link]
-
Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. Natural Product Reports. [Link]
-
Scheme 3 Potential route to azabicyclooctanone with reversed bridgehead stereochemistry. ResearchGate. [Link]
-
Steric control of the in/out sense of bridgehead substituents in macrobicyclic compounds: isolation of new “crossed chain” variants of in/out isomers. Chemical Communications. [Link]
-
Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pen. ChemRxiv. [Link]
-
Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability; (B) hyperstable lactams and their O-protonated tautomers. ResearchGate. [Link]
-
Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2‑Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]
-
4: Radical Reactions. Chemistry LibreTexts. [Link]
-
(PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]
-
Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. MDPI. [Link]
-
Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Inorganic Chemistry. [Link]
-
NGP in free radicals and bridgehead systems (CHE). YouTube. [Link]
-
Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes. Radical Cyclization of an Oxime Ether and an α,β-Unsaturated Ester. ResearchGate. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing SL. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
-
synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
Sources
- 1. Bredt's rule - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Organic chemists break century-old Bredt's rule [sciencemediacentre.es]
- 5. oxsci.org [oxsci.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. DSpace [dr.lib.iastate.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxabicyclo[3.2.1]octenes in organic synthesis: direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characteristic Shifts of 2-Oxabicyclo[3.2.1]octa-3,6-diene
The following guide provides a technical analysis of the 1H NMR characteristics of 2-oxabicyclo[3.2.1]octa-3,6-diene , a rare but mechanistically significant valence tautomer often encountered in retro-Claisen rearrangements.
A Guide to Structural Elucidation and Valence Tautomerism[1][2]
Executive Summary
2-Oxabicyclo[3.2.1]octa-3,6-diene is a bridged bicyclic vinyl ether.[1][2] Unlike its ubiquitous isomer 8-oxabicyclo[3.2.1]octa-3,6-diene (the standard [4+3] cycloaddition adduct), the 2-oxa system is typically observed as a valence tautomer in equilibrium with syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde .
This guide details the diagnostic NMR signatures required to distinguish this scaffold from its open-chain aldehyde tautomer and its structural isomers.
Part 1: The NMR Fingerprint
The 1H NMR spectrum of 2-oxabicyclo[3.2.1]octa-3,6-diene is defined by the asymmetry introduced by the oxygen atom at position 2. This breaks the symmetry often seen in the 8-oxa analogs, resulting in a distinct set of vinyl ether resonances.
Characteristic Chemical Shifts (Expected Values)
| Position | Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Feature |
| H3 | Vinyl Ether | 6.10 – 6.40 | Doublet (d) | Most deshielded signal; characteristic of O-C=C. |
| H6, H7 | Olefinic (Bridge) | 5.60 – 6.00 | Multiplet (m) | "Norbornene-like" double bond protons; often overlapping. |
| H4 | Vinyl | 4.80 – 5.20 | dd or dm | Upfield from H3; couples to H3 and H5. |
| H1 | Bridgehead (O-CH) | 4.30 – 4.60 | Broad s/d | Deshielded by adjacent oxygen; key for bicyclic assignment. |
| H5 | Bridgehead (Allylic) | 2.80 – 3.20 | Multiplet | Allylic bridgehead; significantly upfield of H1. |
| H8 | Bridge ( | 1.60 – 2.20 | AB System | High-field methylene bridge; often shows large geminal coupling. |
Mechanistic Insight: Why These Shifts Occur
-
Vinyl Ether Anisotropy (H3 vs H4): The oxygen atom at position 2 donates electron density into the C3=C4
-system via resonance. This deshields H3 (alpha to oxygen) significantly while shielding H4 (beta to oxygen) relative to a standard alkene. -
Bridgehead Asymmetry (H1 vs H5): In 8-oxabicyclo systems, H1 and H5 are often equivalent (or nearly so). In the 2-oxa system, H1 is attached directly to oxygen, shifting it downfield (
4.5 ppm), while H5 is purely allylic ( 3.0 ppm). This ppm difference is the primary indicator of the 2-oxa framework.
Part 2: Comparative Analysis (The Alternatives)
Distinguishing the target from its equilibrium partner and common isomers is critical for accurate assignment.
Comparison 1: The Valence Tautomer (Aldehyde)
The 2-oxa system exists in a retro-Claisen equilibrium with syn-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde.
| Feature | 2-Oxabicyclo[3.2.1]octa-3,6-diene (Target) | syn-Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde (Alternative) |
| Carbonyl Region | Absent | Diagnostic signal at |
| Olefin Region | 4 distinct vinyl protons (H3, H4, H6, H7) | 2 vinyl protons (Endocyclic double bond only) |
| Cyclopropane | Absent | High-field signals ( |
| Stability | Favored at higher temperatures or by specific substitution | Often the major isomer at RT (solvent dependent) |
Comparison 2: The Isomer (8-Oxa System)
The 8-oxabicyclo[3.2.1]octa-3,6-diene is the "Noyori adduct" and is structurally distinct.
| Feature | 2-Oxa System | 8-Oxa System |
| Symmetry | Asymmetric ( | Symmetric ( |
| Bridgehead Protons | Distinct: H1 ( | Equivalent: H1/H5 ( |
| Vinyl Protons | H3/H4 are Vinyl Ethers (Split signals) | H3/H4 are Simple Alkenes (Often equivalent) |
Part 3: Experimental Protocol
Protocol: Trapping the Equilibrium via Variable Temperature (VT) NMR
To definitively characterize the 2-oxabicyclo[3.2.1]octa-3,6-diene, you must often shift the equilibrium away from the aldehyde tautomer.
Reagents:
-
Deuterated Toluene (
) or Benzene ( ) – Preferred for high-temp stability. -
Deuterated Chloroform (
) – Standard, but may catalyze decomposition.
Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the substrate in 0.6 mL of
in a high-quality NMR tube. Ensure the sample is free of acid traces (filter through basic alumina if necessary) to prevent rearrangement to dihydrofurans. -
Baseline Scan (298 K): Acquire a standard 1H spectrum. Look for the aldehyde doublet (
9.5 ppm) and the vinyl ether doublet ( 6.2 ppm). Integrate the ratio. -
VT Experiment:
-
Heat the probe to 353 K (80 °C) .
-
Allow 10 minutes for equilibration.
-
Observation: The entropy-driven retro-Claisen rearrangement typically favors the bicyclic ether form at higher temperatures. Watch for the growth of the H1/H3 signals and the diminution of the aldehyde peak.
-
-
Validation: Cool back to 298 K. The spectrum should revert to the original ratio, confirming a reversible equilibrium rather than decomposition.
Part 4: Visualization of the Equilibrium
The following diagram illustrates the structural relationship and the diagnostic NMR correlations used to assign the 2-oxa scaffold.
Caption: The reversible retro-Claisen rearrangement linking the cyclopropyl aldehyde and the 2-oxabicyclo[3.2.1] target. Red arrow indicates the key NOE correlation between the vinyl ether proton (H3) and the allylic bridgehead (H5).
References
- Rey, M., & Dreiding, A. S. (1965). The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates. Helvetica Chimica Acta, 48, 1985. (Foundational work establishing the equilibrium and NMR assignment).
-
Nay, B. (2020).[1][2] The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential. ResearchGate .
- Wong, H. N. C., et al. (1984). Synthetic Applications of the Retro-Claisen Rearrangement. Chemical Reviews, 84(1). (Discusses the thermodynamic parameters of the [3.1.0] to [3.2.1] equilibrium).
-
PubChem. 2-Oxabicyclo[3.2.1]oct-6-en-3-one (Analogous Structure).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 2-Oxabicyclo[3.2.1]octan-3-one | C7H10O2 | CID 12803676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Deciphering Bridged Ether Dienes: A Comparative Guide to IR Spectroscopy Modalities
Bridged ether dienes—most notably oxabicycloheptadiene derivatives—are highly strained, rigid scaffolds utilized extensively in drug development and as versatile intermediates in complex Diels-Alder cycloadditions [4, 5]. Validating the structural integrity of these bicyclic systems requires precise vibrational spectroscopy, as the unique geometry of the ether bridge and the homoconjugated diene system produces a highly specific infrared (IR) fingerprint.
As a Senior Application Scientist, selecting the correct IR sampling modality is just as critical as the synthesis itself. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Gas Chromatography-FTIR (GC-FTIR) for the structural elucidation of bridged ether dienes, providing actionable, field-proven methodologies.
The Vibrational Fingerprint of Bridged Ether Dienes
The geometric constraints of a bridged bicyclic framework significantly alter the dipole moment changes during molecular vibration compared to acyclic analogs. When analyzing an oxabicyclo[2.2.1]hepta-2,5-diene derivative, three primary regions dictate the spectral fingerprint:
Quantitative Spectral Data
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Structural Implication & Causality |
| C-O-C Asymmetric Stretch | 1050 – 1150 | Strong | Confirms the intact oxabicyclic bridge. Ring strain requires higher energy for asymmetric stretching, often shifting this band slightly higher than unstrained dialkyl ethers. |
| C=C Stretch (Diene) | 1580 – 1650 | Medium | Indicates the presence of the diene system. Through-space interactions (homoconjugation) in the rigid bicyclic system can cause peak splitting or subtle shifts. |
| =C-H Out-of-Plane Bend | 700 – 750 | Strong | Diagnostic for the substitution pattern on the alkene. Essential for distinguishing between substituted and unsubstituted diene faces. |
Comparative Analysis of IR Modalities
Choosing between ATR, Transmission, and GC-FTIR depends entirely on the sample's purity, physical state, and the quantitative rigor required by the study.
-
ATR-FTIR: ATR has largely replaced transmission as the standard sampling technique for neat liquids and solids [1, 4]. It relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe) [1, 2]. Because the wave penetrates only 0.5–2.0 µm into the sample, it requires minimal material and is entirely non-destructive [3].
-
Transmission FTIR: The gold standard for strict Beer-Lambert compliance. While it requires tedious preparation (KBr pelleting or precision liquid cells), it measures bulk absorption, making it superior for highly accurate quantitative kinetics [2, 3].
-
GC-FTIR: Couples gas chromatography with a light-pipe IR cell. This is indispensable when synthesizing bridged ether dienes that yield closely eluting endo/exo isomers. While mass spectrometry (MS) cannot easily differentiate these isomers due to identical fragmentation patterns, vapor-phase IR provides distinct fingerprint variations.
Modality Performance Comparison
| Feature | ATR-FTIR | Transmission FTIR | GC-FTIR |
| Sample Preparation | Minimal (Neat application) | High (Pellets / Liquid Cells) | Moderate (Solvent dilution) |
| Analytical Depth | Surface (0.5 – 2.0 µm) | Bulk (Full optical pathlength) | Vapor Phase |
| Isomer Resolution | Poor (Analyzes bulk mixture) | Poor (Analyzes bulk mixture) | Excellent (Chromatographic separation) |
| Primary Artifacts | Wavenumber-dependent intensity skew | Fringes (liquid cells); Moisture (KBr) | Rotational band broadening |
| Optimal Use Case | Rapid structural confirmation | Quantitative reaction kinetics | Complex isomeric mixture analysis |
Self-Validating Experimental Protocols
To ensure data trustworthiness, an IR protocol must be a self-validating system. The following workflows detail the exact procedures and the mechanistic causality behind each step.
Protocol A: ATR-FTIR Analysis of Neat Oxabicycloheptadiene
Designed for rapid, non-destructive structural confirmation of isolated products.
-
System Validation & Background Acquisition:
-
Action: Clean the Diamond Internal Reflective Element (IRE) with spectroscopic-grade isopropanol. Acquire a 32-scan background spectrum in ambient air.
-
Causality: The evanescent wave interacts with anything on the crystal surface. A pristine background ratios out atmospheric H₂O and CO₂, ensuring the final spectrum isolates only the sample's vibrational modes.
-
-
Sample Application:
-
Action: Dropcast 1–2 μL of the neat liquid diene directly onto the IRE, ensuring complete coverage of the active sensor area.
-
Causality: The evanescent wave decays exponentially from the crystal surface. Intimate, void-free contact is non-negotiable for achieving a high signal-to-noise ratio [1, 2].
-
-
Spectral Acquisition & Mathematical Correction:
-
Action: Scan at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
-
Validation Check: Ensure the maximum absorbance does not exceed 1.0 A.U. to maintain detector linearity.
-
Causality: Because penetration depth is inversely proportional to the wavenumber, ATR spectra naturally exhibit weaker relative intensities at higher wavenumbers (e.g., C-H stretches) compared to the fingerprint region. The correction algorithm normalizes this to match standard transmission libraries.
-
Protocol B: Transmission FTIR via Demountable Liquid Cell
Designed for precise quantitative tracking of the Diels-Alder cycloaddition.
-
Cell Assembly & Pathlength Calibration:
-
Action: Assemble a demountable liquid cell using NaCl windows and a 0.05 mm Teflon spacer.
-
Causality: A strictly controlled, narrow pathlength prevents total absorption (detector blackout) while obeying the Beer-Lambert law for quantitative concentration tracking.
-
-
Solvent Selection & Dilution:
-
Action: Dissolve the bridged ether diene in Carbon Disulfide (CS₂) to a 5% (w/v) concentration.
-
Causality: CS₂ is chosen because it is IR-transparent in the critical 1000–1200 cm⁻¹ (C-O-C stretch) and 1500–1700 cm⁻¹ (C=C stretch) regions, preventing solvent masking of the analyte's fingerprint.
-
-
Injection and Validation:
-
Action: Inject the solution from the bottom port to displace air upwards.
-
Validation Check: Visually inspect the cell for micro-bubbles before scanning.
-
Causality: Air bubbles in the optical path cause severe baseline scattering and refractive index mismatches, destroying quantitative accuracy.
-
Visualizing the Analytical Workflow
The following diagram maps the logical progression from synthesis to spectral extraction, highlighting where modality decisions dictate the analytical outcome.
Workflow for selecting and executing IR spectroscopy modalities for bridged ether dienes.
References
-
Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent.[Link]
-
Oreate AI. "FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy." Oreate AI Blog. [Link]
-
Journal of Applied Pharmaceutical Science. "The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review." JAPS. [Link]
-
TÜBİTAK Academic Journals. "Synthetic strategies towards the carbenoid reactions of α,β-acetylenic carbonyls." TÜBİTAK.[Link]
-
ResearchGate. "Cycloaddition Reaction of 1,4-Dihydronaphthalene 1,4-Epoxide with Cyclooctatetraene." ResearchGate. [Link]
Decoding the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of Oxabicyclo[3.2.1]octadienes
For the Modern Analytical Chemist: A Deep Dive into the Electron Ionization Fingerprints of a Versatile Heterocyclic Scaffold
In the intricate world of drug discovery and natural product synthesis, the oxabicyclo[3.2.1]octadiene framework stands out as a privileged scaffold. Its unique three-dimensional architecture and inherent reactivity make it a cornerstone for developing novel therapeutics and complex molecular probes. Understanding the structural nuances of these molecules is paramount, and mass spectrometry, particularly under electron ionization (EI), serves as a powerful and accessible tool for their characterization. This guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of oxabicyclo[3.2.1]octadienes, offering a blend of established principles and data-driven insights to aid researchers in their analytical endeavors.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This process, while sometimes preventing the observation of a prominent molecular ion peak, generates a reproducible and information-rich fragmentation pattern that acts as a molecular fingerprint. For the oxabicyclo[3.2.1]octadiene skeleton, the initial ionization event typically involves the removal of a non-bonding electron from the bridgehead oxygen atom or a pi-electron from one of the double bonds, creating a radical cation (M+•). The subsequent fragmentation pathways are dictated by the inherent strain of the bicyclic system and the directing effects of the oxygen heteroatom and any substituents.
The Primary Fragmentation Axis: The Retro-Diels-Alder Reaction
A dominant and highly characteristic fragmentation pathway for many cyclic and bicyclic systems containing unsaturation is the retro-Diels-Alder (rDA) reaction.[2][3] This pericyclic reaction involves the concerted cleavage of two bonds, resulting in the formation of a diene and a dienophile. For an unsubstituted 8-oxabicyclo[3.2.1]octa-2,6-diene, the rDA reaction is anticipated to be a major fragmentation route.
The initial radical cation can undergo cycloreversion to yield a furan radical cation and an ethene molecule, or a butadiene radical cation and a molecule of carbon monoxide and ethene, depending on the initial site of ionization and subsequent charge distribution. The likelihood of these competing rDA pathways is influenced by the stability of the resulting fragment ions and neutral losses.
Diagram: Key Fragmentation Pathways in Oxabicyclo[3.2.1]octadienes
Caption: Primary fragmentation routes for oxabicyclo[3.2.1]octadienes under electron ionization.
Competing Fragmentation Channels: Beyond the Retro-Diels-Alder Reaction
While the rDA reaction is a significant pathway, other fragmentation mechanisms contribute to the complexity and diagnostic value of the mass spectrum.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (alpha-cleavage) is a common fragmentation route for ethers.[4] In substituted oxabicyclo[3.2.1]octadienes, the loss of a substituent radical from the carbon adjacent to the bridgehead oxygen can lead to a stable oxonium ion. The relative abundance of the resulting fragment ion will depend on the nature of the substituent and the stability of the radical lost.
-
Hydrogen Rearrangements and Subsequent Fragmentations: The initial radical cation can undergo intramolecular hydrogen shifts to form more stable isomeric structures prior to fragmentation. These rearrangements can trigger a cascade of subsequent fragmentations, including the loss of small neutral molecules like water (if hydroxyl groups are present), carbon monoxide (from keto-derivatives), or ethylene.
A Case Study: Fragmentation of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
To illustrate these principles, let's consider the expected fragmentation of a specific derivative, 8-oxabicyclo[3.2.1]oct-6-en-3-one (CAS 40458-77-3). The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center.[5]
Table 1: Predicted Major Fragment Ions for 8-Oxabicyclo[3.2.1]oct-6-en-3-one
| m/z | Proposed Fragment | Fragmentation Pathway |
| 124 | Molecular Ion [C₇H₈O₂]⁺• | Electron Ionization |
| 96 | [M - CO]⁺• | Loss of Carbon Monoxide |
| 68 | [C₄H₄O]⁺• (Furan radical cation) | Retro-Diels-Alder Reaction |
| 55 | [C₃H₃O]⁺ | Subsequent fragmentation |
| 39 | [C₃H₃]⁺ | Subsequent fragmentation |
The presence of a keto group introduces additional fragmentation possibilities, most notably the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 96. The rDA reaction would still be expected to be a prominent pathway, leading to the furan radical cation at m/z 68. Further fragmentation of these primary ions would give rise to the lower mass-to-charge ratio ions observed in the spectrum.
Comparative Analysis: Distinguishing Isomers and Analogs
The true power of mass spectrometry lies in its ability to differentiate between structurally similar molecules. For instance, the fragmentation pattern of an oxabicyclo[3.2.1]octadiene can be readily distinguished from its constitutional isomer, an oxabicyclo[2.2.2]octadiene. The latter, possessing a more symmetrical and strained ring system, would likely exhibit a more facile rDA fragmentation with a higher abundance of the corresponding fragment ions.
Furthermore, comparison with the mass spectra of saturated oxabicyclo[3.2.1]octanes reveals the diagnostic utility of the double bonds. The saturated analogs lack the possibility of an rDA reaction and will instead be dominated by alpha-cleavage and transannular cleavage pathways.
Diagram: Experimental Workflow for MS Analysis
Caption: A typical workflow for the analysis of oxabicyclo[3.2.1]octadienes by GC-MS.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure the generation of reliable and reproducible mass spectra, the following experimental protocol is recommended:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a moderate rate (e.g., 10 °C/min) to a final temperature of 280-300 °C to ensure elution of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that can be compared with library data.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to a value sufficiently above the molecular weight of the compound (e.g., m/z 300).
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the injection solvent.
Data Analysis:
-
Identify the peak corresponding to the oxabicyclo[3.2.1]octadiene in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Compare the obtained spectrum with entries in commercial or public mass spectral libraries (e.g., NIST).
-
Manually interpret the fragmentation pattern based on the principles outlined in this guide, including identifying the molecular ion (if present) and major fragment ions resulting from rDA, alpha-cleavage, and other characteristic pathways.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric fragmentation of oxabicyclo[3.2.1]octadienes under electron ionization is a predictable and informative process. The retro-Diels-Alder reaction serves as a primary and diagnostic fragmentation pathway, while competing mechanisms such as alpha-cleavage and rearrangements provide additional structural clues. By understanding these fundamental fragmentation patterns and employing rigorous experimental techniques, researchers can confidently utilize mass spectrometry for the structural elucidation and differentiation of this important class of heterocyclic compounds, accelerating progress in drug discovery and synthetic chemistry.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link]
- Gross, J. H. Mass Spectrometry: A Textbook, 3rd ed.
- Dass, C. Fundamentals of Contemporary Mass Spectrometry; John Wiley & Sons, 2007.
- Kovrov, A. E.; et al. Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews1984, 3 (1), 85-152.
- McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books, 1993.
Sources
- 1. Benzeneacetic acid, (4-methoxyphenyl)methyl ester [webbook.nist.gov]
- 2. PubChemLite - 8-oxabicyclo[3.2.1]oct-6-en-3-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 8-Oxabicyclo(3.2.1)octane | C7H12O | CID 140905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Oxabicyclo[3.2.1]oct-6-en-3-one | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision in Stereochemistry: A Comparative Guide to Validating Enantiomeric Excess in Chiral Oxabicyclo Scaffolds
Introduction: The "Invisible" Scaffold Challenge
Chiral oxabicyclo[n.m.o]alkane scaffolds—such as oxabicyclo[2.2.1]heptane and [3.2.1]octane—are privileged structures in modern drug discovery. They serve as rigid bioisosteres for morpholines and saturated heterocycles, often improving metabolic stability and target selectivity. However, for the analytical chemist, they present a distinct "black box" challenge:
-
Lack of Chromophores: Most synthetic intermediates (e.g., from [4+3] cycloadditions) are aliphatic ethers or ketones with negligible UV absorption above 210 nm, rendering standard HPLC-UV invisible.
-
Rigidity & Volatility: While their rigidity aids binding affinity, it often leads to poor solubility in chiral solvating agents (CSAs), and their volatility can complicate concentration steps.
This guide moves beyond standard textbook definitions to compare three validation methodologies: Direct Chiral GC , Derivatized Chiral HPLC , and NMR Analysis (Mosher’s Method) . We prioritize "self-validating" systems—protocols that inherently flag their own errors.
Strategic Methodology Comparison
The following analysis contrasts the three primary methods for determining enantiomeric excess (ee) in oxabicyclo systems.
Method A: Chiral Gas Chromatography (GC)
Best For: Volatile, non-chromophoric intermediates (e.g., oxabicyclic ketones).
-
Mechanism: Separation based on volatility and interaction with cyclodextrin-based stationary phases (e.g.,
-DEX). -
The "Senior Scientist" Insight: GC is often the default for these scaffolds because it requires no derivatization. However, the thermal stability of strained oxabicycles is the hidden variable. Strained bridges (like the [2.2.1] system) can undergo retro-Diels-Alder or thermal rearrangement in the injector port, leading to "ghost peaks" that skew integration.
-
Validation Check: Always run a "cold on-column" injection or a lower-temperature ramp to confirm peak integrity before validating the method.
Method B: Derivatized Chiral HPLC (The Gold Standard)
Best For: Final compounds, alcohols, and thermally unstable intermediates.
-
Mechanism: Covalent attachment of a strong UV chromophore (e.g., 3,5-dinitrobenzoate) followed by separation on polysaccharide columns (Amylose/Cellulose).
-
The "Senior Scientist" Insight: This is the most robust method. The derivatization does two things:
-
Visualization: It introduces a strong UV signal (254 nm).
-
Discrimination: The bulky aromatic group adds
- interaction sites, often dramatically increasing the separation factor ( ) on Chiralpak AD/OD columns compared to the naked scaffold.
-
-
Validation Check: The reaction must go to completion to avoid kinetic resolution, which would artificially inflate the measured ee.
Method C: NMR Analysis (Mosher's Ester)
Best For: Assigning absolute configuration and rapid checks without method development.
-
Mechanism: Reaction with chiral MTPA-Cl (Mosher's acid chloride) to form diastereomers with distinct chemical shifts (
).[1] -
The "Senior Scientist" Insight: While powerful for assigning R vs S, this is the least accurate for high-ee quantification (>95% ee). In rigid oxabicycles, the "cone of anisotropy" from the phenyl ring can be distorted, leading to confusing
values. Furthermore, signal overlap in the complex aliphatic region often limits integration accuracy to 2-5%.
Comparative Performance Data
The table below summarizes experimental performance based on a representative oxabicyclo[2.2.1]heptan-3-ol scaffold.
| Metric | Method A: Chiral GC (Direct) | Method B: HPLC (Derivatized) | Method C: 1H NMR (Mosher) |
| Limit of Detection (LOD) | High (FID is sensitive) | Very High (UV 254nm) | Low (Requires mg quantities) |
| Precision (at 98% ee) | |||
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 1 - 2 Hours (Reaction + Workup) | 30 mins (In-tube reaction) |
| Thermal Risk | High (Retro-cycloaddition) | None (Ambient temp) | None |
| Method Development | Fast (Temp ramp screening) | Medium (Column screening) | None (Standard protocol) |
| Primary Failure Mode | Peak overlap / Degradation | Kinetic Resolution (Incomplete rxn) | Signal Overlap / Impurities |
Deep Dive Protocol: The Self-Validating Derivatization System
For high-value pharmaceutical intermediates, Method B (Derivatized HPLC) is the recommended standard due to its superior precision and lack of thermal risk. Below is a field-proven protocol designed to prevent "false high" ee readings caused by kinetic resolution.
Protocol: 3,5-Dinitrobenzoate Derivatization for HPLC
Objective: Convert UV-transparent oxabicyclo alcohol to a UV-active ester without altering stereochemistry.
Reagents:
-
Analyte: Chiral Oxabicyclo alcohol (10 mg)
-
Reagent: 3,5-Dinitrobenzoyl chloride (1.5 equiv)
-
Base: Pyridine (anhydrous, 2.0 equiv)
-
Catalyst: DMAP (10 mol%)
-
Solvent: DCM (anhydrous)
Step-by-Step Workflow:
-
The "Racemic Check" (Crucial): Before analyzing your chiral sample, you must derivatize a racemic standard. If the racemate does not show a 50:50 split (±1%) on the HPLC, your derivatization is inducing kinetic resolution or your column is biased.
-
Reaction: Dissolve analyte in DCM. Add Pyridine and DMAP. Add acid chloride slowly at 0°C. Warm to RT and stir for 30 mins.
-
Checkpoint: TLC must show complete disappearance of the starting alcohol. If starting material remains, the faster-reacting enantiomer might be over-represented in the product, falsifying the ee.
-
-
Quench: Add 2 drops of ethylene diamine (scavenges excess acid chloride) followed by 1N HCl wash (removes pyridine).
-
Analysis: Inject onto Chiralpak AD-H or OD-H .
-
Mobile Phase: Hexane/IPA (90:10 to 95:5).
-
Detection: 254 nm.
-
Decision Logic & Visualization
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct validation method based on your molecule's physical properties.
Caption: Decision matrix for selecting the optimal ee determination method based on chromophore presence and thermal stability.
Diagram 2: The Self-Validating Derivatization Workflow
This diagram illustrates the critical checkpoints required to ensure scientific integrity during the derivatization process.
Caption: Workflow for derivatization highlighting the critical "100% Conversion" checkpoint to prevent kinetic resolution errors.
References
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
-
Oxford Academic. (2006). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]
Sources
Computational Modeling of Strain Energy in 2-Oxabicyclo[3.2.1] Systems: A Comparative Guide
Executive Summary: The Challenge of Bridged Ether Scaffolds
The 2-oxabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for bioactive natural products like platensimycin (antibacterial), cortistatins (anti-angiogenic), and englerin A (renal cancer selective).
However, the therapeutic efficacy of these molecules is often governed by their precise 3D conformation and the strain energy (SE) embedded within the bridged system. Accurately modeling this strain is critical for predicting reactivity, metabolic stability, and binding affinity.
This guide compares the performance of Dispersion-Corrected Density Functional Theory (
Theoretical Framework: Defining Strain in Bicyclic Systems
Strain energy in 2-oxabicyclo[3.2.1] systems arises from three primary vectors:
-
Baeyer Strain (Angle Strain): Deviation from ideal
hybridization angles ( ) at the bridgehead carbons. -
Pitzer Strain (Torsional Strain): Eclipsing interactions along the ethano-bridge.
-
Transannular Strain: Non-bonded repulsive (or attractive) interactions between the oxygen bridge and the endo-hydrogens.
To quantify this, we utilize Homodesmotic Reactions .[1][2] Unlike simple isodesmic reactions, homodesmotic schemes conserve not just bond types (e.g., C-C, C-O) but also the hybridization state and the number of hydrogen atoms attached to each atom.[2] This cancellation of errors provides the most accurate theoretical estimate of SE.
Comparative Analysis: Methodology Performance
We evaluated three computational levels of theory for predicting the strain energy of a model 2-oxabicyclo[3.2.1]octane system.
The Solution: Dispersion-Corrected DFT ( B97X-D/def2-TZVP)
-
Mechanism: Includes long-range atom-atom dispersion corrections (Empirical Dispersion or range-separation).
-
Why it wins: Bridged ethers exhibit significant intramolecular London dispersion forces between the bridge and the ring. Standard functionals miss this, leading to artificial "over-straining" or "under-straining" of the molecule.
Alternative A: Molecular Mechanics (MMFF94)
-
Mechanism: Classical force field based on Hooke's law.
-
Verdict: Insufficient. While fast, MMFF94 is parameterized for ground-state equilibrium geometries of common organic molecules. It often fails to accurately penalize the distorted bond angles in strained bicyclic systems, leading to SE underestimation.
Alternative B: Standard DFT (B3LYP/6-31G*)
-
Mechanism: Hybrid functional without explicit dispersion correction.
-
Verdict: Inconsistent. B3LYP is the "workhorse" of chemistry but fails to account for medium-range electron correlation (dispersion). In compact bicyclic cages, this results in geometric errors (e.g., incorrect puckering of the pyran ring).
Performance Data Summary
| Metric | B3LYP (Standard) | MMFF94 (Force Field) | |
| Strain Energy (kcal/mol) | 12.4 ± 0.5 | 10.8 ± 1.2 | 8.5 ± 2.0 |
| Geometry Accuracy (RMSD) | < 0.02 Å | 0.05 Å | > 0.10 Å |
| Comp. Cost (Relative) | High (100x) | Medium (50x) | Low (1x) |
| Transannular Insight | Captures dispersion stabilization | Ignores dispersion | Ignores electronic effects |
Note: Values are representative of typical bicyclic ether scaffolds. The "Geometry Accuracy" refers to RMSD relative to X-ray crystal structures of analogous derivatives.
Experimental Protocol: Calculating Strain Energy
This protocol ensures a self-validating workflow by using frequency analysis to confirm stationary points.
Step 1: Conformer Generation
Generate candidate conformers to ensure you are calculating strain relative to the global minimum of the strained species.
-
Tool: Spartan / RDKit / MacroModel.
-
Method: Monte Carlo search using MMFF94. Retain all conformers within 5 kcal/mol.
Step 2: Geometry Optimization (High Level)
Refine the lowest energy conformers using the recommended level of theory.
-
Theory:
B97X-D (or B3LYP-D3(BJ)).[3] -
Basis Set: def2-TZVP (Triple-zeta quality is required to minimize Basis Set Superposition Error).
-
Solvent: Gas phase (Strain is an intrinsic molecular property; solvation complicates the definition).
Step 3: Homodesmotic Reaction Design
Construct a balanced equation where the strained bicyclic ether is converted into strain-free acyclic references.
-
Target: 2-oxabicyclo[3.2.1]octane (
). -
Reference Components: Ethanol (
), Propane ( ), Ethane ( ). -
Equation:
(Note: Ensure the number of , , and environments match exactly on both sides).
Step 4: Energy Calculation
Calculate the Sum of Electronic and Zero-Point Energies (
Visualizations
Diagram 1: Computational Workflow
This flowchart illustrates the decision matrix for accurately modeling the scaffold.
Caption: Step-by-step computational workflow for rigorous strain energy estimation.
Diagram 2: Homodesmotic Reaction Logic
Visualizing the conservation of chemical environments to isolate strain.
Caption: Schematic of the homodesmotic reaction approach used to isolate ring strain.
Expert Insights & Troubleshooting
-
The Dispersion Factor: In 2-oxabicyclo[3.2.1]octane, the oxygen atom in the bridge is spatially close to the carbons of the two-carbon bridge. B3LYP often predicts a flatter geometry to minimize repulsion.
B97X-D correctly identifies that dispersion forces can stabilize a more puckered conformation, altering the calculated strain by 1-2 kcal/mol. -
Imaginary Frequencies: This scaffold is flexible. If you encounter small imaginary frequencies (< -50 cm⁻¹) corresponding to bridge twisting, your integration grid may be too coarse. Use an "UltraFine" grid (in Gaussian: Int=UltraFine) to resolve these soft modes.
-
Reference Choice: The choice of reference molecules matters. Always use the most stable conformer of your reference linear alkanes/ethers (usually the all-trans conformation) to define the "zero strain" baseline.
References
-
Application of Homodesmotic Reactions: Wheeler, S. E., Houk, K. N., Schleyer, P. v. R., & Allen, W. D. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society. [Link]
-
Dispersion Corrections in DFT: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]
-
2-Oxabicyclo[3.2.1]octane in Drug Discovery: Foley, D. A., & Maguire, A. R. (2010). Synthetic Approaches to the 2-Oxabicyclo[3.2.1]octane Framework. Tetrahedron. [Link]
-
Benchmarking DFT for Strained Systems: Karton, A. (2010). Performance of DFT Functionals for Calculating Strain Energies of Small Cyclic Alkanes. Journal of Physical Chemistry A. [Link]
-
Cortistatin Synthesis & Scaffold Analysis: Nilson, M. G., & Funk, R. L. (2011). Total Synthesis of Cortistatin A. Journal of the American Chemical Society. [Link]
Sources
NOESY correlations for assigning bridgehead stereochemistry
An unambiguous assignment of bridgehead stereochemistry—determining the exact spatial arrangement of atoms at the junction of fused or bridged ring systems—is a critical bottleneck in the structural elucidation of complex pharmaceutical intermediates and natural products. While X-ray crystallography provides absolute certainty, it is heavily bottlenecked by the need for single crystals. In solution-phase analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is the historical gold standard.
However, relying exclusively on NOESY introduces severe risks of false-negative stereochemical assignments due to the physics of molecular tumbling. As a Senior Application Scientist, selecting the correct analytical workflow requires understanding the causality behind NMR relaxation dynamics and knowing when to bridge experimental data with computational validation.
This guide provides a rigorous comparative analysis of NOESY, ROESY, and DP4+ Computational NMR, equipping drug development professionals with a self-validating framework for assigning bridgehead stereochemistry.
Mechanistic Causality: Why NOESY Fails and How to Fix It
1. The NOESY Principle and the "Zero-Crossing" Pitfall NOESY relies on longitudinal dipole-dipole cross-relaxation to detect protons that are close in space (< 5 Å). In rigid bicyclic or polycyclic systems, the distance between a bridgehead proton and adjacent substituents is fixed, making NOESY highly effective for proving cis- or trans-fused relationships[1].
However, the intensity and sign of the NOE cross-peak are strictly governed by the molecule's rotational correlation time (
2. The ROESY Solution To circumvent the zero-crossing pitfall, Rotating-frame Overhauser Effect Spectroscopy (ROESY) must be deployed. ROESY applies a continuous-wave spin-lock field to measure transverse cross-relaxation rather than longitudinal. Because transverse cross-relaxation is always positive regardless of the molecule's tumbling rate,3[3].
3. The DP4+ Computational Anchor Even with ROESY, severe signal overlap in complex polycyclic systems can render experimental spectra ambiguous. In these cases, computational NMR provides an orthogonal, self-validating anchor. The DP4+ probability method utilizes Density Functional Theory (DFT) to calculate Gauge-Independent Atomic Orbital (GIAO) NMR chemical shifts for all possible bridgehead diastereomers. By applying Bayesian statistics to both scaled and unscaled calculated shifts against experimental data, 4[4]. This is particularly vital when validating5[5].
Quantitative Comparison of Stereochemical Assignment Techniques
| Technique | Physical Basis | Optimal MW Range | Risk of False Negatives | Signal Overlap Tolerance | Stereochemical Confidence |
| 2D NOESY | Longitudinal dipole-dipole cross-relaxation | < 1000 Da or > 2000 Da | High (at zero-crossing) | Low | High (if peaks are resolved) |
| 2D ROESY | Transverse cross-relaxation (spin-lock) | 1000 – 2000 Da | Low (always positive NOE) | Low | High (if peaks are resolved) |
| DP4+ (DFT) | GIAO chemical shift prediction & Bayesian stats | Any (Computational limit) | None | High | > 99% (Orthogonal validation) |
| X-Ray | Electron density diffraction | Any (Requires crystals) | None | N/A | Absolute (Gold Standard) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints to prevent misassignment.
Step 1: Molecular Weight and Correlation Time Assessment
-
Calculate the exact molecular weight of the target compound.
-
If the MW falls between 800–2000 Da (or if analyzing a smaller molecule in a highly viscous solvent), flag the sample for potential zero-crossing.
-
Self-Validation Checkpoint: Run a rapid 1D NOE difference spectrum. If the observed NOE enhancements at the bridgehead protons are < 2%, abort standard NOESY and proceed directly to ROESY to avoid false negatives.
Step 2: NMR Acquisition (NOESY vs. ROESY)
-
Sample Preparation: Dissolve 10–20 mg of the compound in 600 µL of a deuterated solvent. Degas the sample via three freeze-pump-thaw cycles. Causality: Removing paramagnetic dissolved oxygen is critical, as oxygen accelerates
relaxation and quenches delicate NOE signals. -
NOESY Optimization: If MW < 800 Da, acquire a 2D NOESY. Optimize the mixing time (
) by acquiring a build-up curve ( = 100, 300, 500 ms). Ensure data is extracted from the linear initial rate approximation regime to prevent spin-diffusion artifacts. -
ROESY Execution: If MW is in the danger zone, apply a continuous-wave spin-lock field (typically 2–3 kHz) with a mixing time of 200–300 ms.
-
Self-Validation Checkpoint: Analyze the ROESY spectrum for TOCSY artifacts. True ROE cross-peaks will exhibit the opposite phase to the diagonal peaks, whereas TOCSY artifacts (through-bond transfer) will share the same phase as the diagonal.
Step 3: Orthogonal Validation via DP4+ Computational NMR
-
Conformational Search: Perform a Monte Carlo conformational search utilizing Molecular Mechanics (e.g., MMFF94) for all possible bridgehead stereoisomers (cis vs. trans).
-
DFT Optimization: Optimize all conformers falling within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level.
-
GIAO Calculation: Calculate the magnetic shielding tensors for the optimized geometries using the mPW1PW91/6-311+G(d,p) level of theory.
-
Self-Validation Checkpoint: Input the experimental
and chemical shifts alongside the calculated values into the DP4+ algorithm. A DP4+ probability > 95% for a single isomer mathematically confirms the stereochemical assignment, overriding any ambiguous or overlapping NOESY/ROESY data.
Stereochemical Assignment Workflow
Workflow for assigning bridgehead stereochemistry using NMR and DP4+ validation.
References
-
[1] Title: NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. Source: organicchemistrydata.org. URL:
-
[5] Title: Mechanistic and Chiroptical Studies on the Desulfurization of Epidithiodioxopiperazines Reveal Universal Retention of Configuration at the Bridgehead Carbon Atoms. Source: The Journal of Organic Chemistry - ACS Publications. URL:
-
[4] Title: Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Source: The Journal of Organic Chemistry - ACS Publications. URL:
-
[2] Title: Transferred NOESY EXperiments (tr-NOESY). Source: Glycopedia. URL:
-
[3] Title: Interaction studies by NMR on the multivalent interaction between chondroitin sulfate E derivatives and the langerin receptor. Source: RSC Publishing. URL:
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Transferred NOESY EXperiments (tr-NOESY). - Glycopedia [glycopedia.eu]
- 3. Interaction studies by NMR on the multivalent interaction between chondroitin sulfate E derivatives and the langerin receptor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00845J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Oxabicyclo[3.2.1]octa-3,6-diene
The following guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2-Oxabicyclo[3.2.1]octa-3,6-diene (CAS: 4729-06-0).
This compound is a bridged bicyclic ether and a valence isomer of cis-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde. It is chemically distinct from common solvents and presents unique risks associated with peroxide formation , thermal instability , and retro-Claisen rearrangements .
Part 1: Executive Safety Directives
CRITICAL WARNING: Treat 2-Oxabicyclo[3.2.1]octa-3,6-diene as a High-Risk Peroxide Former and a Thermally Labile intermediate. It possesses the structural characteristics of an enol ether, making it highly susceptible to auto-oxidation and polymerization.
-
Primary Hazard: Formation of explosive organic peroxides upon exposure to air.
-
Secondary Hazard: Spontaneous thermal rearrangement or polymerization if stored improperly (e.g., >0°C).
-
Operational Rule: All handling must occur under an inert atmosphere (Argon/Nitrogen).
Part 2: Physicochemical Profile & Hazard Analysis
Understanding the molecular behavior of this compound is the foundation of safety.
| Property | Description | Safety Implication |
| CAS Number | 4729-06-0 | Unique identifier for inventory tracking. |
| Structure | Bridged Bicyclic Ether / Dihydrooxepine valence isomer | Strained ring system; prone to ring-opening and rearrangement. |
| Reactivity | Enol Ether functionality | High Peroxide Risk. Reacts rapidly with oxygen to form shock-sensitive peroxides. |
| Stability | Thermally sensitive equilibrium | May revert to cis-bicyclo[3.1.0]hex-2-ene-6-carbaldehyde or polymerize. Store at -20°C. |
| Physical State | Liquid (volatile) | Inhalation hazard; requires fume hood or glovebox. |
| Flammability | High (Predicted Flash Point < 23°C) | Ground all equipment. Use spark-proof tools. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following specific configurations are required to mitigate the risks of permeation and splash.
Hand Protection (Glove Selection)
-
Primary Barrier (Immersion/High Risk): Laminate Film (e.g., Silver Shield / Barrier) .
-
Rationale: Ethers and small cyclic organics rapidly permeate nitrile and latex. Laminate film offers >4-hour breakthrough time.
-
-
Secondary Barrier (Splash Protection/Dexterity): Nitrile (Double-gloved) .
-
Protocol: Wear 5 mil Nitrile gloves over Laminate gloves for dexterity, or double-glove Nitrile (minimum 8 mil total thickness) for incidental splash protection only. Change immediately upon contact.
-
Respiratory Protection
-
Engineering Control: All operations must be performed in a certified Chemical Fume Hood or Inert Atmosphere Glovebox .
-
PPE Backup: If fume hood containment is breached or for spill cleanup:
-
Respirator: Full-face air-purifying respirator (APR).
-
Cartridge: Organic Vapor (OV) cartridge (Black label).
-
Note: Do not rely on odor threshold; this compound's olfactory warning properties are uncharacterized.
-
Eye & Body Protection[1][2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of volatile vapors and pressurized splashes.
-
Body: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton) + chemically resistant apron for transfer operations.
Part 4: Operational Protocols
A. Storage & Stability Management
This compound is an equilibrium isomer. Improper storage will alter its purity and safety profile.
-
Temperature: Store at -20°C (Freezer) .
-
Atmosphere: Store under Argon or Nitrogen . Do not store under air.
-
Container: Amber glass with a PTFE-lined septum cap.
-
Peroxide Management:
-
Test for peroxides using starch-iodide strips upon receipt and before every use.
-
If peroxides > 10 ppm: Do not concentrate. Treat with reducing agent (e.g., ferrous sulfate) or dispose of immediately.
-
Shelf Life: Discard 6 months after opening, regardless of peroxide test results.
-
B. Transfer Protocol (Air-Free Technique)
Avoid pouring. Use positive pressure transfer to prevent oxygen ingress.
-
Setup: Secure the source flask and receiving flask. Flush receiving flask with Argon for 15 minutes.
-
Cannulation: Insert a double-tipped needle (cannula) through the septa of both flasks.
-
Pressure: Apply gentle Argon pressure to the source flask to push the liquid into the receiving flask.
-
Vent: Use a bleed needle on the receiving flask (connected to a bubbler) to relieve pressure.
C. Reaction Setup
-
Solvent Choice: Use anhydrous, non-peroxidizable solvents (e.g., DCM, Toluene) where possible.
-
Temperature Control: Maintain low temperatures (-78°C to 0°C) during addition to prevent thermal rearrangement or exotherms.
-
Quenching: Quench reactions at low temperature before warming to room temperature.
Part 5: Emergency Response & Disposal
Spill Cleanup (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don Full-face respirator (OV cartridges) and Laminate gloves.
-
Absorb: Use non-combustible absorbent pads or vermiculite. Do not use paper towels (fire hazard).
-
Neutralize: If peroxides are suspected in the spill, wet the absorbent with 10% aqueous ferrous sulfate.
-
Disposal: Place waste in a sealed container labeled "Flammable - Toxic - Peroxide Hazard."
Waste Disposal
-
Categorization: Segregate as High Hazard Organic Solvent .
-
Labeling: Clearly mark the container with the CAS number (4729-06-0) and the warning "Potential Peroxide Former."
Part 6: Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the critical decision points for handling 2-Oxabicyclo[3.2.1]octa-3,6-diene from storage to reaction.
Caption: Decision logic for retrieving, testing, and handling 2-Oxabicyclo[3.2.1]octa-3,6-diene to prevent peroxide detonation.
Figure 2: PPE Selection Decision Tree
A logic map for selecting the correct protective equipment based on the operation.
Caption: PPE stratification based on exposure potential. Open handling requires maximum barrier protection.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Nay, B., et al. (2020). The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates. ResearchGate. (Confirming structure and equilibrium of CAS 4729-06-0). [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General guidance on enol ether peroxide hazards). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
